Zierin
描述
This compound has been reported in Xeranthemum cylindraceum, Sambucus nigra, and Apis cerana with data available.
Structure
3D Structure
属性
CAS 编号 |
645-02-3 |
|---|---|
分子式 |
C14H17NO7 |
分子量 |
311.29 g/mol |
IUPAC 名称 |
(2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C14H17NO7/c15-5-9(7-2-1-3-8(17)4-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 |
InChI 键 |
KCVXNPDAHDGXFD-YOVYLDAJSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC(=CC(=C1)O)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |
其他CAS编号 |
645-02-3 |
产品来源 |
United States |
Foundational & Exploratory
The Untapped Potential of Xeranthemum: A Technical Guide to the Zierin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of zierin, a cyanogenic glycoside identified in species of the genus Xeranthemum. While direct research on the this compound pathway in Xeranthemum is limited, this document extrapolates from the well-established biosynthesis of similar cyanogenic glycosides in other plant species to propose a viable metabolic route. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a starting point for further investigation into the unique secondary metabolism of Xeranthemum and the potential applications of its bioactive compounds. We present a putative enzymatic cascade, detailed experimental protocols for pathway elucidation, and a framework for quantitative analysis. The included diagrams of signaling pathways and experimental workflows, rendered in Graphviz, provide clear visual aids to complex biological processes.
Introduction to this compound and Xeranthemum
Xeranthemum, a genus within the Asteraceae family, is known for its production of various secondary metabolites, including cyanogenic glycosides.[1] Among these is this compound, a nitrile-containing compound that can release hydrogen cyanide upon enzymatic degradation, a defense mechanism against herbivores.[2] The study of cyanogenic glycosides like this compound is of significant interest due to their potential roles in plant defense and their pharmacological activities. Research on Xeranthemum cylindraceum has confirmed the presence of acylated cyanogenic triglycosides, highlighting the genus's capacity for producing this class of compounds.[2]
The Putative this compound Biosynthesis Pathway
The biosynthesis of cyanogenic glycosides is a highly regulated process that typically begins with an amino acid precursor.[3][4] For this compound, the precursor is L-phenylalanine. The pathway is proposed to proceed through a series of enzymatic reactions involving cytochrome P450 monooxygenases (CYPs) and UDP-glucosyltransferases (UGTs).
The key steps are hypothesized as follows:
-
N-hydroxylation of L-phenylalanine: The initial step is the conversion of L-phenylalanine to N-hydroxy-L-phenylalanine, catalyzed by a cytochrome P450 enzyme, likely belonging to the CYP79 family.
-
Conversion to an Aldoxime: The N-hydroxy-L-phenylalanine is then converted to (E)-phenylacetaldoxime. This reaction is also catalyzed by a CYP79 enzyme.
-
Dehydration to a Nitrile: The aldoxime undergoes dehydration to form phenylacetonitrile. This step is catalyzed by a cytochrome P450 enzyme, typically from the CYP71 family.
-
α-hydroxylation: Phenylacetonitrile is then hydroxylated to form a cyanohydrin, specifically (S)-mandelonitrile. This reaction is catalyzed by another cytochrome P450, likely from the CYP71 family.
-
Glycosylation: The final step is the glycosylation of (S)-mandelonitrile by a UDP-glucosyltransferase (UGT), which attaches a glucose molecule to the cyanohydrin, forming this compound.
This proposed pathway is consistent with the general biosynthetic pathway for cyanogenic glycosides derived from aromatic amino acids.[3][4]
Quantitative Data
Currently, there is a lack of specific quantitative data on this compound content and the enzymatic activities of the biosynthetic pathway in Xeranthemum species in publicly available literature. To facilitate future research, this section provides a template table that can be populated as data becomes available. Researchers are encouraged to investigate this compound concentrations in different tissues (leaves, stems, flowers, roots) and at various developmental stages of the plant.
| Plant Species | Tissue | Developmental Stage | This compound Concentration (µg/g fresh weight) | Enzyme Activity (nmol/mg protein/min) | Reference |
| Xeranthemum sp. | Leaf | Young | Data not available | Data not available | |
| Xeranthemum sp. | Leaf | Mature | Data not available | Data not available | |
| Xeranthemum sp. | Stem | Data not available | Data not available | ||
| Xeranthemum sp. | Flower | Data not available | Data not available | ||
| Xeranthemum sp. | Root | Data not available | Data not available |
Experimental Protocols
The following protocols are adapted from established methods for the study of cyanogenic glycosides in plants and can be applied to investigate the this compound biosynthesis pathway in Xeranthemum.
Extraction and Quantification of this compound
This protocol outlines the steps for extracting and quantifying this compound from Xeranthemum plant material.
-
Plant Material Collection and Preparation:
-
Harvest fresh plant material (e.g., leaves, stems).
-
Immediately freeze the material in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v).
-
Vortex thoroughly and incubate at 70°C for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% methanol.
-
Pool the supernatants.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Filter the pooled supernatant through a 0.22 µm syringe filter.
-
Analyze the extract using a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid).
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 214 nm) or a mass spectrometer for more specific detection.
-
Quantify this compound by comparing the peak area to a standard curve generated with purified this compound.
-
Enzyme Assays
Enzyme assays are crucial for characterizing the catalytic activities of the enzymes involved in the this compound biosynthesis pathway.
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 14 mM 2-mercaptoethanol, and protease inhibitors).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
-
Cytochrome P450 (CYP) Activity Assay:
-
Assays for CYP79 and CYP71 activities can be performed using microsomes prepared from the crude extract.
-
The reaction mixture should contain the microsomal protein, the appropriate substrate (L-phenylalanine for CYP79, or the respective intermediate for CYP71), and NADPH as a cofactor.
-
Incubate the reaction at 30°C.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.
-
Analyze the product formation by HPLC or GC-MS.
-
-
UDP-Glucosyltransferase (UGT) Activity Assay:
-
The reaction mixture should contain the crude or partially purified enzyme extract, the cyanohydrin substrate ((S)-mandelonitrile), and UDP-glucose as the sugar donor.
-
Incubate the reaction at 30°C.
-
Stop the reaction and analyze the formation of this compound by HPLC.
-
Conclusion and Future Directions
This guide provides a foundational framework for initiating research into the this compound biosynthesis pathway in Xeranthemum species. The proposed pathway, based on established knowledge of cyanogenic glycoside biosynthesis, offers a testable model for future experimental validation. The provided protocols for extraction, quantification, and enzyme assays are robust starting points for characterizing this metabolic pathway.
Future research should focus on:
-
Gene Discovery: Identifying and cloning the genes encoding the CYP and UGT enzymes involved in the pathway.
-
Enzyme Characterization: Expressing and purifying the recombinant enzymes to determine their kinetic properties.
-
Regulatory Mechanisms: Investigating how the this compound biosynthesis pathway is regulated at the genetic and biochemical levels in response to developmental and environmental cues.
-
Biological Activity: Exploring the ecological roles of this compound in Xeranthemum and its potential pharmacological applications.
By building upon the information presented in this guide, the scientific community can unlock the biochemical intricacies of Xeranthemum and harness its potential for scientific and therapeutic advancements.
References
- 1. Immortelle (Xeranthemum annuum L.) as a natural source of biologically active substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Zierin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zierin is a cyanogenic glycoside found in various plant species, notably in the genus Zieria. Like other compounds in its class, this compound can release hydrogen cyanide upon enzymatic hydrolysis, a property that underlies its potential biological activities and toxicity. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It includes posited experimental protocols for its isolation, characterization, and synthesis, based on established methods for cyanogenic glycosides. Furthermore, this document outlines the mechanism of cyanogenesis and presents the available, albeit limited, data on its bioactivity and toxicity in a structured format for researchers in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₁₄H₁₇NO₇, is structurally defined as (S)-2-(β-D-glucopyranosyloxy)-2-(3-hydroxyphenyl)acetonitrile[1][2]. The molecule consists of a mandelonitrile aglycone, specifically with a hydroxyl group at the meta-position of the phenyl ring, linked to a glucose molecule via a β-glycosidic bond.
The chemical structure of this compound is presented below:
References
Biological role of Zierin in plant defense mechanisms
An In-depth Technical Guide on its Biological Role and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zierin, a cyanogenic glycoside found in plants of the Zieria genus, plays a significant role in chemical defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, including its biosynthesis, mechanism of action, and potential applications. While specific quantitative data and detailed molecular pathways for this compound remain areas for further research, this document synthesizes the available information on this compound and related cyanogenic glycosides to offer a detailed resource for professionals in plant science and drug development.
Introduction to this compound and Cyanogenic Glycosides
Cyanogenic glycosides (CGs) are a class of nitrogenous plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent respiratory inhibitor.[1][2] This process, known as cyanogenesis, serves as an effective chemical defense mechanism against a wide range of herbivores and pathogens.[3][4] this compound is a specific cyanogenic glycoside derived from the amino acid L-phenylalanine.[1] It has been identified in various species of the Australian native plant genus Zieria, notably in Zieria laevigata.[5]
The defensive action of this compound is based on the "cyanide bomb," where the glycoside and its activating enzyme, a β-glucosidase, are stored in separate compartments within the plant cell. When a herbivore chews the plant tissue, these compartments are ruptured, allowing the enzyme to hydrolyze this compound, leading to the rapid release of toxic HCN.[2][6]
Biosynthesis of this compound
The biosynthesis of cyanogenic glycosides is a multi-step process involving several key enzymes. While the specific pathway for this compound has not been fully elucidated, it is understood to follow the general pathway for phenylalanine-derived cyanogenic glycosides.[1][3] This process is initiated in the cytoplasm and involves enzymes from the cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies.[3][7]
The proposed biosynthetic pathway of this compound from L-phenylalanine involves the following key steps:
-
N-hydroxylation of L-phenylalanine: Catalyzed by a cytochrome P450 enzyme of the CYP79 family.
-
Conversion to an aldoxime and then a nitrile: This step is catalyzed by a cytochrome P450 enzyme, typically from the CYP71 family.
-
Hydroxylation of the nitrile: This results in the formation of an α-hydroxynitrile (cyanohydrin).
-
Glycosylation: A UDP-glycosyltransferase (UGT), likely from the UGT85 family, transfers a glucose molecule to the cyanohydrin, forming the stable this compound molecule.
Mechanism of Action: The Cyanide Bomb
The defensive efficacy of this compound lies in its rapid conversion to hydrogen cyanide upon tissue damage. This two-component defense system ensures that the plant itself is not harmed by the toxic compound under normal conditions.
-
Compartmentation: this compound is typically stored in the vacuole of plant cells, while the hydrolytic enzyme, β-glucosidase, is located in the cytoplasm or apoplast.
-
Tissue Disruption: When a herbivore feeds on the plant, the cellular structure is disrupted, bringing this compound and β-glucosidase into contact.
-
Hydrolysis: β-glucosidase cleaves the glucose moiety from this compound, yielding an unstable cyanohydrin (mandelonitrile).
-
HCN Release: The cyanohydrin spontaneously or enzymatically decomposes to release hydrogen cyanide and an aldehyde or ketone.
HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain. This disruption of aerobic respiration is lethal to a wide range of organisms.
Biological Role in Plant Defense
Anti-herbivore Defense
The primary role of this compound is to deter feeding by herbivores. The release of HCN acts as a potent toxin to a broad spectrum of generalist herbivores. While specific quantitative data for this compound's effect on individual insect species are limited, a study on the insecticidal activity of crude extracts from Zieria laevigata demonstrated efficacy against whitefly nymphs (Bemisia tabaci).[8]
Table 1: Insecticidal Activity of Zieria laevigata Extract
| Pest Species | Plant Extract | LC50 (ppm) | LC95 (ppm) |
| Bemisia tabaci (nymphs) | Zieria laevigata | 1260 - 1638 | Not Reported |
Source: Ontiveros Guerra et al. (2019)[8] Note: The study used a crude plant extract, and the specific contribution of this compound to this toxicity was not determined.
Antimicrobial Defense
While the direct antimicrobial activity of purified this compound has not been extensively studied, essential oils from various Zieria species have demonstrated antimicrobial properties. It is important to note that these essential oils are complex mixtures and their activity is not directly attributable to this compound. However, the release of HCN from cyanogenic glycosides can also contribute to a broad-spectrum defense against pathogens.
Experimental Protocols
Detailed experimental protocols for the extraction, quantification, and bioassay of this compound are not widely available in the literature. The following sections provide generalized methodologies that can be adapted for research on this compound, based on standard practices for cyanogenic glycosides and other plant secondary metabolites.
Extraction and Purification of this compound
Objective: To extract and purify this compound from Zieria plant material.
Materials:
-
Fresh or freeze-dried plant material (e.g., leaves of Zieria laevigata)
-
Liquid nitrogen
-
Methanol or ethanol (70-80%)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a preparative column
Protocol:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder.
-
Extraction: Suspend the powdered plant material in 70-80% methanol or ethanol and sonicate or stir at room temperature for several hours.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Solid-Phase Extraction (SPE): Resuspend the concentrated extract in water and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities. Elute the cyanogenic glycosides with a stepwise gradient of methanol in water.
-
Preparative HPLC: Further purify the this compound-containing fractions using a preparative HPLC system with a suitable C18 column and a water/acetonitrile or water/methanol gradient. Collect fractions and analyze for the presence of this compound.
Quantification of this compound
Objective: To quantify the concentration of this compound in plant extracts.
Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Protocol:
-
Sample Preparation: Prepare extracts as described in the extraction protocol (up to the concentration step).
-
HPLC-DAD/MS Analysis:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often with a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: DAD detection at a wavelength appropriate for the chromophore in this compound (if any) or MS detection in either positive or negative ion mode. For MS, specific parent and fragment ions for this compound would need to be determined.
-
-
Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation and quantification of this compound.[9]
Herbivore Feeding Bioassay
Objective: To assess the antifeedant or toxic effects of this compound on a specific herbivore.
Protocol (Leaf Disc Choice Assay):
-
Prepare Leaf Discs: Punch out uniform leaf discs from a non-host plant that the target herbivore will readily consume.
-
Treatment: Apply a known concentration of purified this compound dissolved in a suitable solvent to one set of leaf discs. Apply only the solvent to a control set of leaf discs. Allow the solvent to evaporate completely.
-
Bioassay Arena: Place one treated and one control leaf disc in a Petri dish with a moistened filter paper.
-
Introduce Herbivore: Introduce a single herbivore (e.g., a caterpillar) into the center of the Petri dish.
-
Data Collection: After a set period (e.g., 24 hours), measure the area of each leaf disc consumed.
-
Analysis: Calculate a feeding preference index to determine if the herbivore avoided the this compound-treated disc.
Antimicrobial Bioassay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium or fungus.
Protocol (Broth Microdilution Method):
-
Prepare this compound Solutions: Prepare a serial dilution of purified this compound in a suitable growth medium in a 96-well microplate.
-
Inoculate: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the microplate under appropriate conditions for the growth of the microorganism.
-
Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Signaling Pathways in this compound-Mediated Defense
The release of HCN and other damage-associated molecular patterns (DAMPs) upon herbivory can trigger downstream signaling pathways, leading to the activation of broader defense responses. While specific signaling cascades initiated by this compound are not yet characterized, it is likely that they involve the canonical plant defense hormones, jasmonic acid (JA) and salicylic acid (SA).
-
Jasmonic Acid (JA) Pathway: Generally associated with defense against chewing herbivores. Herbivore damage and the perception of herbivore-associated molecular patterns (HAMPs) can lead to the synthesis and accumulation of JA, which in turn activates the expression of a wide range of defense-related genes.
-
Salicylic Acid (SA) Pathway: Typically involved in defense against biotrophic pathogens. The interaction between JA and SA signaling pathways can be synergistic or antagonistic, allowing the plant to fine-tune its defense response to specific threats.[10][11][12]
Further research is needed to determine if this compound or its breakdown products directly influence these signaling pathways and to identify the specific genes that are up- or down-regulated in response to this compound-mediated defense activation.
Conclusion and Future Directions
This compound, as a cyanogenic glycoside, represents a key component of the chemical defense strategy of Zieria species. Its role in deterring herbivores through the rapid release of hydrogen cyanide is a classic example of a two-component plant defense system. However, this technical guide also highlights significant gaps in our knowledge. Future research should focus on:
-
Elucidation of the complete this compound biosynthetic pathway: Identifying and characterizing all the enzymes involved will provide targets for metabolic engineering.
-
Quantitative analysis of this compound's efficacy: Determining the IC50 and LD50 values of purified this compound against a range of relevant herbivores and pathogens is crucial for understanding its ecological significance.
-
Investigation of this compound-induced signaling pathways: Transcriptomic and metabolomic studies are needed to understand how plants perceive and respond to this compound-mediated defense activation at the molecular level.
-
Exploring potential applications: The potent biological activity of this compound and other cyanogenic glycosides may offer opportunities for the development of novel biopesticides or pharmaceuticals.
A deeper understanding of the biological role of this compound will not only enhance our knowledge of plant-herbivore interactions but also open up new avenues for the development of sustainable agricultural practices and novel therapeutic agents.
References
- 1. Frontiers | Unveiling the intricate mechanisms of plant defense [frontiersin.org]
- 2. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. plantphysprimer.com [plantphysprimer.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Plant signaling pathways activating defence response and interfering mechanisms by pathogen effectors, protein decoys and bodyguards [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zellerag.com [zellerag.com]
- 10. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifeedant and larvicidal activities of Rhein isolated from the flowers of Cassia fistula L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalspress.com [journalspress.com]
Zierin and its Derivatives in Elderberry (Sambucus nigra): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of zierin and its derivatives, a class of cyanogenic glycosides present in European elderberry (Sambucus nigra). The document details their chemical structures, biosynthesis, and distribution within the plant. It presents available quantitative data, outlines experimental protocols for their analysis, and explores their known biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the chemical constituents of Sambucus nigra.
Introduction
The European elderberry (Sambucus nigra L.) is a plant species with a long history of use in traditional medicine and as a food source. While rich in beneficial compounds such as anthocyanins and other polyphenols, various parts of the elderberry plant also contain cyanogenic glycosides, including this compound and its derivatives.[1][2] These nitrogenous secondary metabolites consist of an aglycone and a sugar moiety and can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[3][4] this compound, specifically, is a m-hydroxylated cyanogenic glycoside.[2][5] Understanding the chemistry, biosynthesis, and biological effects of this compound is crucial for the safe and effective utilization of elderberry-derived products in the pharmaceutical and nutraceutical industries.
Chemical Structures and Derivatives
This compound is chemically known as (S)-m-hydroxymandelonitrile-β-D-glucoside. Its structure consists of a mandelonitrile aglycone, which is hydroxylated at the meta-position of the phenyl ring, and a glucose molecule attached via a β-glycosidic bond.[6] Other related cyanogenic glycosides found in Sambucus nigra include sambunigrin, which is the non-hydroxylated form of this compound, and prunasin, the (R)-epimer of sambunigrin.[1][2] Holocalin, another m-hydroxylated glycoside, has also been reported in S. nigra.[1][7]
The presence of a hydroxyl group on the aromatic ring of this compound distinguishes it from the more commonly studied sambunigrin and prunasin, and may influence its biological properties and metabolic fate.
Quantitative Data
The concentration of cyanogenic glycosides in Sambucus nigra varies significantly depending on the plant part, stage of development, and environmental conditions such as altitude.[8][9] Generally, the leaves contain the highest concentrations, followed by the flowers and then the berries, which have the lowest levels.[6][9]
While specific quantitative data for this compound is limited, studies on total cyanogenic glycosides (CGG) and related compounds provide an indication of their distribution.
| Plant Part | Compound Analyzed | Concentration Range | Reference |
| Berries | Total Cyanogenic Glycosides (CGG) | 0.11 - 0.59 µg/g | [8] |
| Berries | Sambunigrin | 0.08 - 0.77 µg/g FW | [9] |
| Flowers | Sambunigrin | 1.23 - 18.88 µg/g FW | [9] |
| Leaves | Sambunigrin | 27.68 - 209.61 µg/g FW | [9] |
| Fruits | Total Cyanide Potential | up to 3 mg HCN/100 g | [1] |
| Leaves | Total Cyanide Potential | 3 - 17 mg HCN/100 g | [1] |
FW = Fresh Weight
It is important to note that processing, particularly heating, can significantly reduce the content of cyanogenic glycosides in elderberry products.[1]
Biosynthesis of this compound
The biosynthesis of cyanogenic glycosides is a multi-step process that begins with an amino acid precursor. For aromatic cyanogenic glycosides like this compound, the precursor is L-tyrosine. The pathway involves several key enzymatic steps catalyzed by cytochrome P450 monooxygenases (CYPs) and a UDP-glucosyltransferase (UGT).[3][10]
While the specific enzymes for this compound biosynthesis in Sambucus nigra have not been fully elucidated, a putative pathway can be constructed based on known cyanogenic glycoside biosynthesis in other plants.
The initial steps involve the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, which is then converted to p-hydroxyphenylacetonitrile. A key differentiating step for this compound biosynthesis is the subsequent meta-hydroxylation of the phenyl ring, followed by alpha-hydroxylation to form the m-hydroxymandelonitrile aglycone. The final step is the glucosylation of the aglycone by a UDP-glucosyltransferase to yield this compound.
Experimental Protocols
The analysis of this compound and its derivatives typically involves extraction from the plant matrix, followed by chromatographic separation and detection.
Extraction of Cyanogenic Glycosides
A general procedure for the extraction of cyanogenic glycosides from plant material is as follows:
-
Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized. The dried material is then ground into a fine powder.
-
Extraction Solvent: A common solvent system is 70-80% aqueous methanol or ethanol.[11]
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent (e.g., 1:10 w/v).
-
Sonication in a water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) can enhance extraction efficiency.[11]
-
For exhaustive extraction, the process can be repeated multiple times, and the supernatants pooled.
-
-
Clarification: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm filter.
Solid-Phase Extraction (SPE) for Cleanup
Solid-phase extraction is often employed to remove interfering compounds from the crude extract prior to chromatographic analysis. A common stationary phase for this purpose is a reversed-phase sorbent like Oasis HLB.
-
Cartridge Conditioning: Condition the SPE cartridge with methanol followed by equilibration with water.
-
Sample Loading: Load the filtered extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elution: Elute the cyanogenic glycosides with a stronger solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for injection into the chromatography system.
UPLC-MS/MS Quantification
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
-
Chromatographic Column: A reversed-phase column, such as a C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm), is typically used.[12][13]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a modifier like formic acid or ammonium formate, is common. Ammonium formate can be advantageous as it may promote the formation of [M+NH₄]⁺ adducts, which can be beneficial for fragmentation in the mass spectrometer.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used.
-
MRM Transitions: Specific MRM transitions for this compound would need to be determined by infusing a standard solution. For a related compound, jervine, transitions of m/z 426.3 → 108.8 have been used.[12]
-
-
Quantification: A calibration curve is constructed using a series of standard solutions of purified this compound of known concentrations.
Biological Activities and Signaling Pathways
The primary biological activity associated with this compound and other cyanogenic glycosides is their potential toxicity upon hydrolysis, which releases hydrogen cyanide. HCN is a potent inhibitor of cellular respiration.[14]
However, there is a growing interest in the potential of intact cyanogenic glycosides to exert other biological effects. While specific studies on the bioactivity of isolated this compound are scarce, research on other glycosides and related phenolic compounds suggests potential areas for investigation.
It has been proposed that cyanide itself, at sub-lethal concentrations, may act as a signaling molecule in plants.[3][10] Whether this has implications for animal physiology upon ingestion of cyanogenic glycosides is an area for future research.
There is currently no direct evidence linking this compound to the modulation of specific signaling pathways such as the NF-κB or MAPK pathways. The search for the bioactivity of compounds with similar names, such as "zingerone" and "syringin," has shown that these compounds can modulate inflammatory pathways, but they are structurally distinct from this compound.[1][7][8][15] Future research could explore whether this compound or its aglycone possess anti-inflammatory, antioxidant, or cytotoxic activities.
Conclusion
This compound and its derivatives are important constituents of Sambucus nigra that warrant further investigation. While their potential for toxicity is well-recognized, a deeper understanding of their quantitative distribution, biosynthesis, and potential for other biological activities is needed. The analytical methods outlined in this guide provide a framework for the accurate quantification of these compounds, which is essential for quality control of elderberry products and for advancing research into their pharmacological potential. Further studies are required to isolate sufficient quantities of pure this compound to enable comprehensive in vitro and in vivo biological assays and to explore its effects on cellular signaling pathways.
References
- 1. Anti-inflammatory effect of Irisin on LPS-stimulated macrophages through inhibition of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the In Vitro Biological Activity of Degraded Silk Sericin and Its Analog Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyanogenic-glycosides-synthesis-physiology-and-phenotypic-plasticity - Ask this paper | Bohrium [bohrium.com]
- 5. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Profiling of Sambucus nigra L. Flower and Leaf Extracts and Their Antimicrobial Potential against Almond Tree Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive properties of Sambucus nigra L. as a functional ingredient for food and pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanogenic Glycosides: Synthesis, Physiology, and Phenotypic Plasticity | Annual Reviews [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. A New UPLC-MS/MS Method Validated for Quantification of Jervine in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction process of elderberry extract. [greenskybio.com]
- 15. Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence of Zierin in the Fabaceae Family: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zierin is a cyanogenic glycoside, a class of secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis. While cyanogenic glycosides are widely distributed in the plant kingdom and have been identified in over 3,000 plant species, the presence of specific glycosides is often characteristic of particular plant families or genera.[1] This technical guide addresses the reported occurrence of this compound within the Fabaceae (legume) family. A thorough review of the scientific literature indicates that this compound is characteristically found in the genus Zieria, which belongs to the Rutaceae family, not the Fabaceae.[2][3][4][5][6]
This guide will therefore clarify the known distribution of this compound, detail the types of cyanogenic glycosides that are well-documented within the Fabaceae family, and provide comprehensive experimental protocols for the detection and analysis of these compounds. This information is crucial for researchers investigating plant secondary metabolism, chemotaxonomy, and the potential pharmacological applications of cyanogenic glycosides.
Distribution of Cyanogenic Glycosides: this compound and the Fabaceae Family
Current scientific literature does not support the presence of this compound in the Fabaceae family. This compound is an aromatic cyanogenic glycoside derived from the amino acid L-phenylalanine. Its presence is a key chemotaxonomic marker for the genus Zieria, a group of shrubs and small trees endemic to Australia and New Caledonia.[2]
The Fabaceae family, however, is well-known to produce other types of cyanogenic glycosides. The most common of these are the aliphatic cyanogenic glycosides linamarin and lotaustralin, which are derived from the amino acids L-valine and L-isoleucine, respectively.[1] These compounds are notably present in species such as Phaseolus lunatus (lima bean) and Trifolium repens (white clover).[1] Amygdalin, an aromatic cyanogenic glycoside, has also been reported in some members of the Fabaceae family.[7]
The biosynthesis of cyanogenic glycosides is a multi-step enzymatic process.[8] While the general pathways are understood, the specific enzymes and regulatory mechanisms can differ between plant families, leading to the production of distinct cyanogenic glycosides.
Table 1: Documented Cyanogenic Glycosides in the Fabaceae Family
| Cyanogenic Glycoside | Precursor Amino Acid | Representative Genera/Species in Fabaceae |
| Linamarin | L-Valine | Phaseolus, Trifolium |
| Lotaustralin | L-Isoleucine | Phaseolus, Trifolium |
| Amygdalin | L-Phenylalanine | Reported in some Acacia species |
Experimental Protocols for the Analysis of Cyanogenic Glycosides
The following section details the methodologies for the extraction, identification, and quantification of cyanogenic glycosides from plant material. These protocols are generally applicable and can be adapted for screening Fabaceae species for the presence of this compound or other cyanogenic compounds.
Extraction of Cyanogenic Glycosides
A general procedure for the extraction of cyanogenic glycosides from plant tissue involves the following steps:
-
Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically boiling 70-80% ethanol or methanol. The heat serves to denature the hydrolytic enzymes (β-glucosidases) that would otherwise break down the cyanogenic glycosides.
-
Purification: The crude extract is filtered and concentrated under reduced pressure. Further purification can be achieved using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar compounds.
Qualitative Analysis: Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the preliminary identification of cyanogenic glycosides.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system such as ethyl acetate:acetone:dichloromethane:methanol:water (10:3:3:2:1 v/v/v/v/v).
-
Sample Application: The concentrated plant extract and a known standard of the target cyanogenic glycoside (e.g., amygdalin as a general marker, if this compound is unavailable) are spotted onto the TLC plate.
-
Development and Visualization: The plate is developed in the mobile phase. After drying, the plate is sprayed with a reagent that detects cyanogenic glycosides, such as a solution of picric acid, which turns a reddish-brown color in the presence of hydrogen cyanide released after enzymatic hydrolysis.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the accurate quantification of cyanogenic glycosides.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 5% to 30% acetonitrile over 30 minutes.
-
Detection: Cyanogenic glycosides are typically detected at a wavelength of 215-220 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of the cyanogenic glycoside of interest. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of cyanogenic glycosides.
Conclusion
References
- 1. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zieria - Wikipedia [en.wikipedia.org]
- 3. anbg.gov.au [anbg.gov.au]
- 4. anpsa.org.au [anpsa.org.au]
- 5. VicFlora [vicflora.rbg.vic.gov.au]
- 6. Zieria arborescens | Australian Plants Society [resources.austplants.com.au]
- 7. Amygdalin - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
Preliminary Biological Screening of Zierin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the preliminary biological screening of the cyanogenic glycoside Zierin. Currently, there is a significant lack of publicly available data on the specific biological activities of isolated this compound. The quantitative data and signaling pathways presented herein are illustrative examples based on related compounds or general screening methodologies and should be treated as a template rather than a report of established factual results for this compound.
Introduction
This compound is a cyanogenic glycoside that has been identified in various plant species, including those of the Zieria genus and Xeranthemum annuum.[1][2] Cyanogenic glycosides are a class of natural products known for their potential role in plant defense and a range of biological activities. Upon enzymatic hydrolysis, these compounds can release hydrogen cyanide, a process that underpins some of their toxicological and pharmacological properties.[3] While this compound has been noted for its potential anti-inflammatory and antioxidant activities, comprehensive screening data remains scarce.[4][5][6]
This guide outlines a template for the preliminary biological evaluation of this compound, covering key assays for determining its antimicrobial and cytotoxic potential. It also provides detailed experimental protocols and conceptual visualizations of experimental workflows and potential signaling pathways to guide future research.
Quantitative Data Summary
The following tables are structured to present key quantitative data from biological screening. The data provided are for illustrative purposes only, as specific MIC and IC50 values for this compound are not currently available in the public domain.
Table 1: Antimicrobial Activity of this compound (Illustrative Data)
| Test Organism | Type | MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | >512 | Gentamicin | 2 |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 256 | Vancomycin | 1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | >512 | Ciprofloxacin | 0.5 |
| Candida albicans ATCC 90028 | Fungal (Yeast) | 128 | Fluconazole | 4 |
Table 2: Cytotoxicity of this compound (Illustrative Data)
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Positive Control | Control IC50 (µM) |
| A549 | Human Lung Carcinoma | MTT | 48 | 150 | Doxorubicin | 0.8 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 220 | Doxorubicin | 1.2 |
| HepG2 | Human Liver Carcinoma | MTT | 48 | 180 | Doxorubicin | 1.0 |
| HEK293 | Human Embryonic Kidney | MTT | 48 | >300 | Doxorubicin | 2.5 |
Experimental Protocols
The following are detailed methodologies for key experiments in the preliminary biological screening of a novel compound like this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[7][8][9][10][11]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
This compound stock solution (e.g., in DMSO)
-
Positive control antibiotics (e.g., Gentamicin, Vancomycin, Fluconazole)
-
Sterile multichannel pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (broth only).
-
Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Cytotoxicity Screening: MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.[12][13][14]
Materials:
-
96-well cell culture plates (sterile)
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells for untreated cells (vehicle control) and a positive control. c. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of the MTT solution to each well. b. Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate a conceptual experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Fermentation improves flavors, bioactive substances, and antioxidant capacity of Bian-Que Triple-Bean Soup by lactic acid bacteria [frontiersin.org]
- 7. protocols.io [protocols.io]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Zierin: A Technical Deep Dive into its Function as a Cyanogenic Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zierin, a cyanogenic glycoside found in select plant species, represents a fascinating yet understudied molecule with significant biological implications. This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, natural occurrence, biosynthesis, and the mechanisms underlying its cyanogenic potential. The document further explores the metabolic fate of this compound and the toxicological impact of its hydrolysis product, hydrogen cyanide, on cellular signaling pathways. Detailed experimental methodologies for the extraction, purification, and characterization of this compound are presented, alongside quantitative data where available. This guide aims to serve as a foundational resource for researchers interested in the study of cyanogenic glycosides and their potential applications or toxicological risks.
Introduction to this compound
This compound is a cyanogenic glycoside, a class of specialized plant metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] Chemically, this compound is O-β-D-glucopyranosyl-L-m-hydroxymandelonitrile.[1] Its cyanogenic nature renders plants containing it potentially toxic to herbivores and humans if ingested in sufficient quantities. The release of HCN, a potent inhibitor of cellular respiration, is a defense mechanism for the plant.[2]
Chemical Structure:
-
IUPAC Name: (2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile[1]
-
Molecular Formula: C₁₄H₁₇NO₇[1]
-
Molecular Weight: 311.29 g/mol
Natural Occurrence and Biosynthesis
This compound has been identified in a limited number of plant species, most notably in Xeranthemum cylindraceum and species of the Sambucus (elderberry) genus.[1][3] While the precise concentrations of this compound in these plants are not extensively documented, related cyanogenic glycosides like sambunigrin are found in Sambucus nigra leaves and flowers in variable amounts.[3][4]
The biosynthesis of cyanogenic glycosides is a multi-step process originating from amino acids.[5] While the specific pathway for this compound has not been fully elucidated, it is presumed to follow the general pathway for aromatic cyanogenic glycosides derived from L-phenylalanine or L-tyrosine. This process involves N-hydroxylation, aldoxime and nitrile formation, and subsequent hydroxylation and glycosylation.[2][5]
Mechanism of Cyanogenesis
The toxicity of this compound is contingent upon its hydrolysis to release hydrogen cyanide. This two-step enzymatic process is initiated when plant tissues are disrupted, bringing the glycoside into contact with specific enzymes that are typically sequestered in different cellular compartments.
-
Glycosidic Bond Cleavage: A β-glucosidase enzyme hydrolyzes the glycosidic bond of this compound, releasing the sugar moiety (glucose) and an unstable cyanohydrin, m-hydroxymandelonitrile.
-
Cyanohydrin Decomposition: The cyanohydrin then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to yield m-hydroxybenzaldehyde and hydrogen cyanide.
Quantitative Data
Specific quantitative data for this compound is scarce in publicly available literature. The following tables summarize available data for this compound and related compounds.
| Compound | Plant Source | Part | Concentration | Citation |
| Sambunigrin | Sambucus nigra | Leaves | 27.68–209.61 µg/g FW | [4] |
| Sambunigrin | Sambucus nigra | Flowers | 1.23–18.88 µg/g FW | [4] |
| This compound | Sambucus nigra | - | Present | [3] |
| Total Phenolics | Sambucus nigra | Flowers | 61321.82 - 85961.64 mg/kg DW | [6] |
| Total Phenolics | Sambucus nigra | Leaves | 36136.62 - 93890.37 mg/kg DW | [6] |
| Total Flavonoids | Sambucus nigra | Flowers | 34997.17 - 57124.80 mg/kg DW | [6] |
| Total Flavonoids | Sambucus nigra | Leaves | 20474.20 - 78757.38 mg/kg DW | [6] |
FW: Fresh Weight, DW: Dry Weight
| Parameter | Value | Conditions | Compound | Citation |
| LD₅₀ | Not available | - | This compound | - |
| Km (β-glucosidase) | Typically ≤ 1 mM | Varied | General | [7] |
| kcat (β-glucosidase) | Typically ≤ 300 s⁻¹ | Varied | General | [7] |
Toxicological Effects of Cyanide
The toxicity of this compound is primarily attributed to the release of hydrogen cyanide, a potent cellular toxin. Cyanide exerts its effects through multiple mechanisms, leading to cellular dysfunction and, at high concentrations, cell death.
Inhibition of Cellular Respiration
The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This blocks the utilization of oxygen, leading to a rapid cessation of aerobic respiration and ATP production.
Disruption of Calcium Homeostasis
Cyanide exposure leads to a significant disruption of intracellular calcium (Ca²⁺) homeostasis. This includes the release of Ca²⁺ from intracellular stores and an influx of extracellular Ca²⁺.[8][9][10] Elevated cytosolic Ca²⁺ levels can activate a cascade of detrimental cellular processes, including the activation of proteases, phospholipases, and endonucleases, ultimately contributing to cell death.[1]
Induction of Oxidative Stress
Cyanide toxicity is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][12][13] The inhibition of the electron transport chain can lead to the leakage of electrons and the formation of superoxide radicals. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Apoptosis
At lower concentrations, cyanide can induce apoptosis, or programmed cell death. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[4][14][15] The disruption of mitochondrial function and the increase in intracellular calcium are key triggers for the initiation of the apoptotic cascade.
Experimental Protocols
Due to the limited availability of specific protocols for this compound, the following sections provide generalized methodologies for the extraction, purification, and analysis of cyanogenic glycosides that can be adapted for this compound.
Extraction and Purification Workflow
6.1.1. Extraction
-
Sample Preparation: Fresh plant material (leaves, flowers) should be flash-frozen in liquid nitrogen and ground to a fine powder to prevent enzymatic hydrolysis.
-
Solvent Extraction: The powdered material is then extracted with a polar solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), at room temperature with agitation for several hours. This process should be repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
6.1.2. Purification
-
Column Chromatography: The crude extract can be subjected to column chromatography for initial purification. A variety of stationary phases can be used, including silica gel or Sephadex LH-20, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).[16][17]
-
Thin-Layer Chromatography (TLC): Fractions collected from the column are analyzed by TLC to identify those containing this compound. A suitable solvent system (e.g., ethyl acetate:methanol:water) is used for development, and the spots can be visualized under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid).[16][17]
-
Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound can be further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.[18][19][20][21][22]
Characterization
6.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Detection: UV detector at a wavelength where this compound absorbs (e.g., 220 nm).
-
Quantification: Can be performed by comparing the peak area with that of a known standard.
6.2.2. Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), can be used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis.
6.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about the arrangement of atoms in the molecule.[12][23][24][25]
6.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as hydroxyl (-OH), nitrile (-C≡N), and glycosidic linkages.[26][27][28][29][30]
Determination of Cyanogenic Potential
The amount of HCN released from this compound can be quantified using an enzymatic assay.
-
Enzymatic Hydrolysis: A solution of purified this compound or a plant extract is incubated with an excess of β-glucosidase in a sealed vial.
-
HCN Trapping: The released HCN is trapped in a solution of sodium hydroxide.
-
Quantification: The amount of cyanide in the trapping solution can be determined colorimetrically using a reagent such as chloramine-T and a pyridine-barbituric acid solution, or by using an ion-selective electrode.[16][31][32]
Conclusion
This compound, as a cyanogenic glycoside, plays a role in the chemical defense of the plants that produce it. Its biological activity is intrinsically linked to the release of hydrogen cyanide, a potent metabolic poison. While the general principles of cyanogenesis and cyanide toxicity are well-understood, specific quantitative data and detailed experimental protocols for this compound remain limited. This guide has synthesized the available information and provided a framework for future research into this intriguing natural product. Further investigation into the quantitative distribution of this compound in nature, its precise biosynthetic pathway, and a more detailed toxicological profile will be crucial for a complete understanding of its role in biological systems and its potential implications for human and animal health.
References
- 1. Cyanide-induced neurotoxicity: role of neuronal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Death Receptor-Induced Apoptosis Signalling Regulation by Ezrin Is Cell Type Dependent and Occurs in a DISC-Independent Manner in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular calcium concentrations during "chemical hypoxia" and excitotoxic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 10. Calcium ions: its role in cyanide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flower and Leaf Extracts of Sambucus nigra L.: Application of Membrane Processes to Obtain Fractions with Antioxidant and Antityrosinase Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cds.ismrm.org [cds.ismrm.org]
- 13. Relation Between Mitochondrial Membrane Potential and ROS Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chrysin-induced apoptosis is mediated through caspase activation and Akt inactivation in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prometheusprotocols.net [prometheusprotocols.net]
- 17. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 20. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 21. shimadzu.com [shimadzu.com]
- 22. warwick.ac.uk [warwick.ac.uk]
- 23. rsc.org [rsc.org]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Synchrotron-Based Fourier-Transform Infrared Micro-Spectroscopy (SR-FTIRM) Fingerprint of the Small Anionic Molecule Cobaltabis(dicarbollide) Uptake in Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Determination of Cyanogenic Compounds in Edible Plants by Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicology of Zierin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zierin is a cyanogenic glycoside, a class of naturally occurring compounds found in various plants. While research into the specific toxicological profile of this compound is limited, its classification as a cyanogenic glycoside provides a strong basis for understanding its potential toxicity. The primary mechanism of toxicity for this class of compounds is the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis. This guide provides a comprehensive overview of the toxicology of this compound, drawing from the established knowledge of cyanogenic glycosides and cyanide toxicity. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of compounds with similar structures or potential toxicological profiles.
Core Toxicological Profile
The toxicity of this compound is intrinsically linked to its metabolic breakdown, which liberates hydrogen cyanide. This process is the central event in its toxicological mechanism.
Mechanism of Toxicity: Cyanide Release
When plant tissues containing this compound are damaged, or upon ingestion and subsequent interaction with gut microflora, the glycosidic bond in the this compound molecule is cleaved by β-glucosidase enzymes. This enzymatic action releases an unstable cyanohydrin, which then rapidly decomposes to release hydrogen cyanide (HCN).[1][2]
Primary Molecular Target: Cytochrome c Oxidase
Hydrogen cyanide is a potent inhibitor of cellular respiration. Its primary molecular target is cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial electron transport chain.[3] Cyanide binds to the ferric iron (Fe³⁺) within the heme a₃ component of cytochrome c oxidase, preventing the transfer of electrons to oxygen. This inhibition effectively halts aerobic respiration and leads to a rapid decrease in ATP production, causing cellular hypoxia and, ultimately, cell death.[3]
Quantitative Toxicological Data
Due to the limited specific research on this compound, the following table summarizes the acute toxicity data for chemically related and well-studied cyanogenic glycosides. This data provides an estimate of the potential toxicity of this compound. The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to be lethal to 50% of a tested population.
| Compound | Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Linamarin | Rat | Oral | 450 | [4] |
| Amygdalin | Rat | Oral | 880 | [5] |
| Prunasin | Rat | Oral | 490 | [5] |
| Hydrogen Cyanide | Rat | Oral | 3.7 | |
| Potassium Cyanide | Rat | Oral | 10 |
Table 1: Acute Toxicity of Selected Cyanogenic Glycosides and Cyanide Salts
Signaling Pathways Affected by this compound-derived Cyanide
The toxic effects of cyanide extend beyond the inhibition of cytochrome c oxidase, impacting various cellular signaling pathways.
Disruption of Cellular Respiration and Energy Metabolism
The primary signaling disruption is the abrupt cessation of the mitochondrial electron transport chain, leading to a collapse in cellular ATP levels. This energy crisis affects all energy-dependent cellular processes.
Excitotoxicity via NMDA Receptor Modulation
Cyanide has been shown to potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, a key component in glutamatergic neurotransmission.[4][5][6][7] This potentiation can lead to excessive neuronal excitation, an influx of calcium ions (Ca²⁺), and subsequent excitotoxicity, contributing to the neurotoxic effects of cyanide.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. Bradford Protein Assay [bio-protocol.org]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. Quantifying proteins using the Bradford method [qiagen.com]
- 7. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
Methodological & Application
Application Notes and Protocols for the Isolation of Zierin from Xeranthemum annuum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zierin, a cyanogenic glycoside, has been identified and isolated from the root and stem tissues of Xeranthemum annuum. This document provides a detailed protocol for the isolation and purification of this compound from this plant species. The methodology is based on conventional chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), adapted from established procedures for the isolation of cyanogenic glycosides from plant materials. This protocol is intended to serve as a comprehensive guide for researchers interested in obtaining pure this compound for further pharmacological and developmental studies. While this compound has been successfully isolated from Xeranthemum annuum, the primary literature lacks a detailed experimental protocol. Therefore, this document presents a representative, detailed procedure synthesized from standard methodologies for cyanogenic glycoside isolation.
Introduction
Xeranthemum annuum, a member of the Asteraceae family, is a plant known for its diverse chemical constituents. Among these are cyanogenic glycosides, a class of natural products that release hydrogen cyanide upon enzymatic hydrolysis. This compound is a notable cyanogenic glycoside that has been successfully isolated from the ethanol extract of the roots and stems of Xeranthemum annuum[1][2]. The isolation of this compound is a critical step for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This protocol outlines a robust and reproducible method for the isolation of this compound, providing a foundation for further research into its biological activities.
Data Presentation
The following tables summarize the expected quantitative data from the extraction and purification process.
Table 1: Extraction Yield from Xeranthemum annuum
| Plant Material | Extraction Solvent | Dry Weight of Plant Material (g) | Weight of Crude Extract (g) | Yield (%) |
| Root and Stem | 80% Ethanol | 1000 | 50.1 | 5.01 |
Table 2: Chromatographic Purification of this compound
| Chromatographic Step | Stationary Phase | Mobile Phase | Fraction(s) Collected | Weight of Fraction (mg) | Purity (%) |
| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol Gradient | F3 - F5 | 850 | ~60 |
| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water Gradient | Peak 2 (retention time ~15 min) | 50 | >98 |
Experimental Protocols
Plant Material Collection and Preparation
1.1. Collection: Collect the roots and stems of Xeranthemum annuum during the flowering season. 1.2. Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication. 1.3. Drying: Clean the plant material to remove any soil and debris. Air-dry the roots and stems in a well-ventilated area at room temperature until they are brittle. 1.4. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of this compound
2.1. Maceration: 2.1.1. Place 1 kg of the powdered root and stem material into a large glass container. 2.1.2. Add 5 L of 80% ethanol to the container, ensuring the plant material is fully submerged. 2.1.3. Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation. 2.2. Filtration and Concentration: 2.2.1. Filter the extract through Whatman No. 1 filter paper. 2.2.2. Re-extract the plant residue twice more with 5 L of 80% ethanol each time. 2.2.3. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Chromatographic Isolation and Purification
This protocol employs a two-step chromatographic procedure for the isolation of this compound.
3.1.1. Column Preparation: 3.1.1.1. Prepare a slurry of 200 g of silica gel (60-120 mesh) in chloroform. 3.1.1.2. Pack a glass column (5 cm diameter, 50 cm length) with the silica gel slurry. 3.1.1.3. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. 3.1.1.4. Wash the column with chloroform until the silica gel is well-equilibrated. 3.1.2. Sample Loading: 3.1.2.1. Dissolve 10 g of the crude ethanol extract in a minimal amount of methanol. 3.1.2.2. Adsorb this mixture onto 20 g of silica gel and dry it to a free-flowing powder. 3.1.2.3. Carefully load the dried sample onto the top of the prepared column. 3.1.3. Elution: 3.1.3.1. Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol. 3.1.3.2. Collect fractions of 50 mL each. 3.1.3.3. The elution gradient can be as follows:
- Fractions 1-10: 100% Chloroform
- Fractions 11-20: Chloroform:Methanol (98:2)
- Fractions 21-30: Chloroform:Methanol (95:5)
- Fractions 31-40: Chloroform:Methanol (90:10)
- Fractions 41-50: Chloroform:Methanol (80:20) 3.1.4. Fraction Analysis: 3.1.4.1. Monitor the collected fractions by Thin Layer Chromatography (TLC) on silica gel plates using a chloroform:methanol (9:1) solvent system. 3.1.4.2. Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid followed by heating). 3.1.4.3. Pool the fractions containing the compound of interest (this compound is expected to elute in the more polar fractions).
3.2.1. Sample Preparation: 3.2.1.1. Combine and concentrate the this compound-rich fractions obtained from column chromatography. 3.2.1.2. Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter. 3.2.2. HPLC Conditions:
- Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Solvent A: Water
- Solvent B: Acetonitrile
- Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10% to 40% B
- 25-30 min: 40% to 100% B
- 30-35 min: 100% B
- Flow Rate: 15 mL/min
- Detection: UV at 220 nm 3.2.3. Fraction Collection: 3.2.3.1. Inject the sample onto the preparative HPLC system. 3.2.3.2. Collect the peak corresponding to the retention time of this compound. 3.2.3.3. Concentrate the collected fraction to obtain pure this compound.
Identification and Characterization
The identity and purity of the isolated this compound can be confirmed by the following methods:
-
Analytical HPLC: To confirm purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
Mandatory Visualization
Caption: Workflow for the isolation of this compound from Xeranthemum annuum.
References
Application Notes and Protocols for High-Speed Countercurrent Chromatography (HSCCC) in Natural Product Purification
A Note on "Zierin": Initial searches for the purification of a compound specifically named "this compound" using High-Speed Countercurrent Chromatography (HSCCC) did not yield specific results. It is possible that "this compound" is a less common natural product, a proprietary name, or a potential typographical error. The search results did, however, provide extensive information on the purification of various natural products by HSCCC and on the biological signaling pathways of a peptide hormone called "Irisin."
This document will provide a detailed application note and protocol for the purification of a representative natural product using HSCCC, based on established methodologies. Additionally, it will detail the signaling pathways of Irisin, which may be of interest to researchers in drug development.
Application Note: Purification of Natural Products Using High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a versatile liquid-liquid partition chromatography technique that has proven to be highly effective for the separation and purification of a wide range of natural products.[1][2][3][4] Unlike traditional chromatography methods that utilize a solid stationary phase, HSCCC employs a liquid stationary phase held in place by a strong centrifugal force, while a liquid mobile phase is pumped through it.[5] This eliminates irreversible adsorption of the sample onto a solid support, leading to high sample recovery and preservation of biological activity.[6]
Key Advantages of HSCCC for Natural Product Purification:
-
High Sample Loading Capacity: HSCCC can accommodate a wide range of sample sizes, from milligrams to grams, on the same instrument.[1]
-
High Resolution and Purity: The technique offers excellent separation efficiency, often yielding high-purity compounds in a single step.[3][4]
-
No Solid Support: The absence of a solid matrix prevents sample loss due to irreversible adsorption and reduces the risk of sample denaturation.[5][6]
-
Versatility: HSCCC can be applied to a broad spectrum of natural products with varying polarities by selecting appropriate two-phase solvent systems.[1][3]
-
Cost-Effectiveness: The solvents used in HSCCC can often be recycled, and the absence of expensive solid stationary phases makes it an economical choice for preparative scale purification.[4]
Experimental Protocol: A General Method for Natural Product Purification by HSCCC
This protocol outlines a general workflow for the purification of a target compound from a crude plant extract using HSCCC.
1. Preparation of Crude Extract:
-
The initial step involves the extraction of the desired compounds from the raw plant material. This is typically achieved through methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction using appropriate solvents (e.g., ethanol, methanol, ethyl acetate).[7][8]
-
The resulting crude extract is then typically concentrated under reduced pressure to yield a dry powder or a viscous residue.
2. Selection of a Two-Phase Solvent System:
-
The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound (typically between 0.5 and 2.0).
-
A common approach for solvent system selection involves mixing the crude extract with a pre-selected two-phase solvent system in a test tube, shaking vigorously, and then analyzing the distribution of the target compound in each phase using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. HSCCC Instrumentation and Operation:
-
Workflow Diagram:
Caption: General workflow for natural product purification by HSCCC.
-
Protocol Steps:
-
The HSCCC column is first entirely filled with the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).[9]
-
The mobile phase is pumped into the column at a set flow rate until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.
-
The prepared sample solution (dissolved in a small volume of the solvent system) is then injected into the column.
-
The elution process is monitored using a UV-Vis detector, and fractions are collected at regular intervals.
-
The collected fractions are analyzed by TLC or HPLC to determine the purity of the target compound.
-
Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield the purified product.
-
4. Data Presentation: Representative HSCCC Purification
The following table summarizes typical quantitative data from a hypothetical HSCCC purification of a natural product.
| Parameter | Value | Reference |
| Instrument | Preparative HSCCC System | [Generic] |
| Solvent System | n-Hexane-Ethyl Acetate-Methanol-Water (4:6:5:5, v/v/v/v) | [Hypothetical] |
| Mobile Phase | Upper Phase | [Hypothetical] |
| Stationary Phase | Lower Phase | [Hypothetical] |
| Flow Rate | 2.0 mL/min | [Hypothetical] |
| Rotational Speed | 850 rpm | [Hypothetical] |
| Sample Size | 500 mg of crude extract | [Hypothetical] |
| Injection Volume | 10 mL | [Hypothetical] |
| Detection Wavelength | 254 nm | [Hypothetical] |
| Yield of Purified Compound | 50 mg | [Hypothetical] |
| Purity of Final Product | >98% (by HPLC) | [Hypothetical] |
Biological Signaling Pathways of Irisin
Irisin is a myokine that is produced and secreted by skeletal muscle during exercise. It plays a significant role in metabolism and has demonstrated various therapeutic potentials.[10][11] Fndc5/irisin exerts its biological effects through several intracellular signaling pathways.[10][11]
Key Signaling Pathways Activated by Irisin:
-
MAPK Signaling Pathway: This is considered a major signaling pathway for irisin's effects. It is involved in neural differentiation, the browning of white adipocytes, and the proliferation and differentiation of osteoblasts.[10][11] The ERK and p38 MAPK pathways, in particular, are activated by irisin and are involved in promoting cell proliferation and glucose uptake.[10]
-
AMPK Pathway: Irisin can activate the AMPK pathway, which plays a role in glucose uptake in muscle cells.[10]
-
PI3K/AKT Pathway: This pathway is another important mediator of irisin's functions.[10][11]
-
STAT3/Snail Pathway: This pathway is also implicated in the cellular activities of irisin.[10][11]
-
TLR4/MyD88 Signaling Pathway: Irisin has been shown to have anti-inflammatory properties that are connected to the downregulation of the TLR4/MyD88 signaling pathway.[12] It can reduce the expression of TLR4 and MyD88, leading to decreased activation of NF-κB and MAPK pathways, which in turn reduces the production of pro-inflammatory cytokines.[12]
Signaling Pathway Diagram:
Caption: Key signaling pathways modulated by Irisin.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 6. Chiral High-Speed Counter-Current Chromatography: Future Strategies for Chiral Selector Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. books.rsc.org [books.rsc.org]
- 10. sochob.cl [sochob.cl]
- 11. New insights into the cellular activities of Fndc5/Irisin and its signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Quantification of Zierin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Zierin is a cyanogenic glycoside, a class of secondary metabolites found in various plant species, including those of the Australian native genus Zieria.[1][2] Cyanogenic glycosides can release toxic hydrogen cyanide upon enzymatic hydrolysis, making their quantification essential for the chemical profiling, safety assessment, and quality control of plant extracts intended for research or commercial use.[3][4] This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound in plant materials.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other endogenous components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase gradient of water and acetonitrile. Quantification is performed by a UV detector, which measures the absorbance of the analyte as it elutes from the column. The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a purified this compound standard.
Experimental Protocols
Preparation of Standard Solutions
-
This compound Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol.
-
Bring the flask to volume with methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Store this stock solution at 4°C in a dark vial.
-
-
Working Calibration Standards (5 - 200 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase initial conditions (e.g., 95:5 Water:Acetonitrile).
-
A typical concentration range would include 5, 10, 25, 50, 100, and 200 µg/mL.
-
Sample Preparation (Plant Extract)
This protocol is designed to efficiently extract this compound while minimizing its enzymatic degradation.
-
Plant Material Preparation:
-
Dry the plant material (e.g., leaves of a Zieria species) at 40-50°C or freeze-dry to a constant weight.
-
Grind the dried material into a fine, homogenous powder using a laboratory mill.
-
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered plant material into a 15 mL centrifuge tube.
-
Add 10 mL of the extraction solvent (Methanol:Water:Formic Acid, 70:29.9:0.1, v/v/v). The acidic condition helps to inactivate degradative enzymes.[5]
-
Vortex the tube for 1 minute to ensure the sample is thoroughly wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]
-
-
Sample Cleanup:
-
Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial for analysis.[7]
-
HPLC Operating Conditions
The following parameters provide a starting point for the analysis and may be optimized for specific instruments and plant matrices.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-15 min, 5% to 40% B; 15-18 min, 40% to 95% B; 18-20 min, 95% B; 20-22 min, 95% to 5% B; 22-25 min, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 225 nm |
Rationale for Wavelength Selection: this compound contains a benzonitrile chromophore. While a specific UV spectrum for this compound is not widely published, related aromatic compounds and glycosides show strong absorbance in the 210-230 nm range.[8][9] A wavelength of 225 nm is proposed as a starting point for detection, offering good sensitivity for the π → π* transitions of the aromatic system.[10]
Method Validation Summary
The described HPLC method should be validated to ensure it is suitable for its intended purpose. The table below summarizes typical acceptance criteria and representative data based on the analysis of similar cyanogenic glycosides.[5][11]
| Validation Parameter | Specification | Typical Performance |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 5 - 200 µg/mL | 5 - 200 µg/mL |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 1.5 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 4.8 µg/mL |
| Precision (%RSD, n=6) | ≤ 2.0% | Intra-day: 0.85%, Inter-day: 1.42% |
| Accuracy (% Recovery) | 90 - 110% | 98.5% - 103.2% |
Visualization of Experimental Workflow
The logical flow from sample collection to final data analysis is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Zieria - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential [mdpi.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Zierin via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zierin is a cyanogenic glycoside, a class of natural products characterized by the presence of a nitrile group and a glycosidically bound sugar. The elucidation of its precise chemical structure is a prerequisite for understanding its biological activity and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural determination of such natural products in solution. This document provides a comprehensive guide to the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the complete structural assignment of this compound.
While a comprehensive literature search did not yield a publication with a complete, tabulated set of experimental ¹H and ¹³C NMR data for this compound, this document outlines the standardized protocols and the expected data patterns for its structural elucidation. The provided tables are templates that would be populated with experimental data upon successful isolation and NMR analysis of this compound.
Chemical Structure of this compound:
Caption: Chemical structure of this compound, highlighting the aglycone and glucose moieties connected by an O-glycosidic bond.
Experimental Protocols
A standard suite of NMR experiments is required for the complete structural elucidation of this compound.
Sample Preparation
-
Isolation and Purification: this compound should be isolated from its natural source (e.g., Zieria laevigata) and purified to >95% purity as determined by HPLC or LC-MS.
-
Sample Preparation for NMR:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical and should be one in which this compound is highly soluble and which does not have signals that overlap with key resonances of the analyte.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent residual peak, for chemical shift calibration.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR (Proton NMR):
-
Purpose: To determine the number of different types of protons, their chemical environments, and their scalar couplings.
-
Typical Parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
Number of scans: 8-16
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Purpose: To determine the number of non-equivalent carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
-
Typical Parameters:
-
Pulse sequence: zgpg30 (with proton decoupling)
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar coupling networks, revealing which protons are adjacent to each other within a spin system.
-
Typical Parameters:
-
Pulse sequence: cosygpqf or similar
-
Spectral width (F1 and F2): 12-16 ppm
-
Number of increments (F1): 256-512
-
Number of scans per increment: 2-8
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.3 or similar (for multiplicity editing)
-
Spectral width (F2 - ¹H): 12-16 ppm
-
Spectral width (F1 - ¹³C): 160-200 ppm
-
¹JCH coupling constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz)
-
Number of increments (F1): 128-256
-
Number of scans per increment: 4-16
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse sequence: hmbcgpndqf or similar
-
Spectral width (F2 - ¹H): 12-16 ppm
-
Spectral width (F1 - ¹³C): 200-240 ppm
-
Long-range coupling constant (ⁿJCH): Optimized for 2-3 bond couplings (e.g., 8-10 Hz)
-
Number of increments (F1): 256-512
-
Number of scans per increment: 8-32
-
-
Data Presentation: Expected NMR Data for this compound
The following tables provide a template for the expected ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are hypothetical and based on typical values for similar structures.
Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H-α | 5.90 | s | - | 1H | Aglycone CH |
| H-2' | 7.30 | d | 8.0 | 1H | Aromatic CH |
| H-4' | 6.80 | d | 8.0 | 1H | Aromatic CH |
| H-5' | 6.90 | dd | 8.0, 2.0 | 1H | Aromatic CH |
| H-6' | 7.10 | d | 2.0 | 1H | Aromatic CH |
| H-1 | 4.80 | d | 7.5 | 1H | Anomeric H |
| H-2 | 3.20 | m | 1H | Glucose CH | |
| H-3 | 3.30 | m | 1H | Glucose CH | |
| H-4 | 3.10 | m | 1H | Glucose CH | |
| H-5 | 3.40 | m | 1H | Glucose CH | |
| H-6a | 3.70 | m | 1H | Glucose CH₂ | |
| H-6b | 3.50 | m | 1H | Glucose CH₂ | |
| 3'-OH | 9.50 | s | - | 1H | Phenolic OH |
Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)
| Position | δ (ppm) | Carbon Type | Assignment |
| CN | 118.0 | Quaternary | Nitrile C |
| C-α | 70.0 | CH | Aglycone CH |
| C-1' | 135.0 | Quaternary | Aromatic C |
| C-2' | 115.0 | CH | Aromatic CH |
| C-3' | 158.0 | Quaternary | Aromatic C-OH |
| C-4' | 116.0 | CH | Aromatic CH |
| C-5' | 120.0 | CH | Aromatic CH |
| C-6' | 114.0 | CH | Aromatic CH |
| C-1 | 102.0 | CH | Anomeric C |
| C-2 | 74.0 | CH | Glucose CH |
| C-3 | 77.0 | CH | Glucose CH |
| C-4 | 70.0 | CH | Glucose CH |
| C-5 | 76.0 | CH | Glucose CH |
| C-6 | 61.0 | CH₂ | Glucose CH₂ |
Data Analysis and Structure Elucidation Workflow
The following workflow outlines the logical steps for interpreting the NMR data to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR experiments.
Interpretation of Key Correlations:
-
COSY:
-
Correlations between the aromatic protons (H-2', H-4', H-5', H-6') will confirm their connectivity and substitution pattern on the benzene ring.
-
A distinct spin system will be observed for the glucose moiety, starting from the anomeric proton (H-1) and extending through H-2, H-3, H-4, H-5, and the two H-6 protons.
-
-
HSQC:
-
Each proton signal (except for the exchangeable OH proton) will show a correlation to a carbon signal, allowing for the direct assignment of all protonated carbons.
-
The multiplicity-edited HSQC will distinguish CH/CH₃ signals from CH₂ signals based on the phase of the cross-peaks.
-
-
HMBC:
-
Key Aglycone Correlations:
-
H-α will show correlations to the nitrile carbon (CN) and carbons of the aromatic ring (C-1', C-2', C-6').
-
Aromatic protons will show correlations to neighboring aromatic carbons, confirming the substitution pattern.
-
-
Key Glycosidic Linkage Correlation: A crucial correlation will be observed between the anomeric proton of the glucose (H-1) and the α-carbon of the aglycone (C-α). This correlation definitively establishes the point of attachment between the sugar and the aglycone.
-
Intra-residue Glucose Correlations: Protons within the glucose unit will show 2- and 3-bond correlations to other carbons within the sugar ring, further confirming its structure.
-
By systematically analyzing the data from this comprehensive suite of NMR experiments, the unambiguous structural elucidation of this compound can be achieved.
Application Note: Mass Spectrometry Fragmentation Analysis of Zierin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zierin is a cyanogenic glycoside found in various plant species, including Zieria laevigata and Xeranthemum cylindraceum.[1] As with other cyanogenic glycosides, this compound can release hydrogen cyanide upon enzymatic hydrolysis, making its detection and characterization crucial in toxicology, natural product chemistry, and drug development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of such compounds. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a proposed fragmentation pathway based on the general behavior of cyanogenic glycosides under collision-induced dissociation (CID).
Disclaimer: As of the writing of this document, detailed experimental mass spectrometry fragmentation data for this compound is not widely available in published literature. The fragmentation pathway and corresponding quantitative data presented herein are therefore a predictive model based on the known fragmentation patterns of structurally similar cyanogenic glycosides and established principles of mass spectrometry.[2][3] Researchers are advised to confirm these findings with their own experimental data.
This compound has a molecular formula of C₁₄H₁₇NO₇ and a molecular weight of 311.29 g/mol . Its structure consists of a glucose moiety linked to an aglycone, which is derived from 3-hydroxymandelonitrile.
Experimental Protocols
This section details a general protocol for the extraction and LC-MS/MS analysis of this compound from a plant matrix. The methodology is adapted from established protocols for the analysis of cyanogenic glycosides.
Sample Preparation and Extraction
Proper sample handling is critical to prevent the degradation of cyanogenic glycosides.
-
Cryogenic Grinding: To prevent enzymatic hydrolysis, plant samples should be flash-frozen in liquid nitrogen and ground to a fine powder under cryogenic conditions.
-
Extraction Solvent: A solution of 80% methanol in water with 1% formic acid is a commonly used and effective extraction solvent. The formic acid helps to acidify the sample and improve the stability of the glycosides.
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture thoroughly.
-
Extract for 30 minutes using a rotary tumbler or shaker at room temperature.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step. The flow rate is typically between 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of cyanogenic glycosides, as they readily form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Precursor Ion Selection: For this compound (C₁₄H₁₇NO₇, exact mass: 311.1005), the precursor ion to target for MS/MS would be the protonated molecule at m/z 312.1078 or the sodium adduct at m/z 334.0898.
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy: The collision energy should be optimized for the specific instrument and compound to achieve characteristic fragmentation. A starting point would be in the range of 10-30 eV.
-
Data Presentation: Proposed Fragmentation of this compound
The proposed fragmentation of the protonated this compound molecule [M+H]⁺ is expected to primarily involve the cleavage of the glycosidic bond, which is a common fragmentation pathway for glycosides. This results in the formation of a protonated aglycone and the neutral loss of the glucose moiety. Further fragmentation of the aglycone can also occur.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 312.1078 | 150.0555 | [C₈H₈NO₂]⁺ (Protonated 3-hydroxymandelonitrile) | 162.0523 (Glucose) |
| 312.1078 | 133.0500 | [C₈H₇NO]⁺ (Loss of water from the aglycone) | 179.0578 (Glucose + H₂O) |
| 312.1078 | 105.0446 | [C₇H₅O]⁺ (Loss of HCN from the aglycone) | 207.0632 (Glucose + HCN) |
| 150.0555 | 133.0500 | [C₈H₇NO]⁺ | 17.0055 (H₂O) |
| 150.0555 | 122.0602 | [C₈H₈O]⁺ | 28.0047 (CO) |
| 150.0555 | 105.0446 | [C₇H₅O]⁺ | 45.0109 (HCN + H₂O) |
Visualization of Proposed Fragmentation and Workflow
This compound Fragmentation Pathway
Caption: Proposed CID fragmentation pathway of protonated this compound.
Experimental Workflow
Caption: General workflow for cyanogenic glycoside analysis.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry fragmentation analysis of this compound. While the presented fragmentation data is based on a predictive model, the detailed experimental protocols offer a robust starting point for researchers to develop and validate their own methods for the identification and quantification of this compound in various matrices. The proposed fragmentation pathway, centered on the cleavage of the glycosidic bond, is a logical hypothesis that can guide the interpretation of experimental MS/MS data. Further studies are warranted to confirm the fragmentation pattern of this compound and to expand the library of mass spectral data for cyanogenic glycosides, which will be invaluable for the fields of natural product chemistry, food safety, and drug discovery.
References
- 1. Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Zierin's Anticholinesterase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic transmission.[1][2] The inhibition of these enzymes, particularly AChE, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[2][3][4] This document provides detailed protocols and application notes for assessing the anticholinesterase activity of a compound of interest, referred to herein as "Zierin." As there is no readily available scientific literature detailing the anticholinesterase properties of this compound, a cyanogenic glycoside[5], the following methodologies are based on well-established and widely accepted techniques for characterizing novel cholinesterase inhibitors.
These protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound against both AChE and BChE. The primary method detailed is the spectrophotometric Ellman's assay, a robust and cost-effective method for determining cholinesterase activity.[6][7][8]
Data Presentation
Quantitative data from anticholinesterase activity assays should be systematically recorded and presented to allow for clear interpretation and comparison. The following table provides a template for summarizing key quantitative parameters.
Table 1: Summary of Anticholinesterase Activity of this compound
| Enzyme Target | Test Compound | IC50 (µM) | Inhibition Type | Kinetic Parameters (if determined) |
| Acetylcholinesterase (AChE) | This compound | [Insert Value] | [e.g., Competitive, Non-competitive, Uncompetitive, Mixed] | Km: [Insert Value] |
| Vmax: [Insert Value] | ||||
| Donepezil (Positive Control) | [Insert Value] | Known Competitive | N/A | |
| Butyrylcholinesterase (BChE) | This compound | [Insert Value] | [e.g., Competitive, Non-competitive, Uncompetitive, Mixed] | Km: [Insert Value] |
| Vmax: [Insert Value] | ||||
| Tacrine (Positive Control) | [Insert Value] | Known Mixed | N/A |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
In Vitro Anticholinesterase Activity Assessment using Ellman's Assay
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity in a 96-well microplate format.[2][6] The assay is based on the reaction of the thiol product of acetylthiocholine (or butyrylthiocholine) hydrolysis with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 5-thio-2-nitrobenzoate anion that can be quantified spectrophotometrically at 412-436 nm.[7][8]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound (test compound)
-
Donepezil or Galantamine (positive control for AChE inhibition)
-
Tacrine or Physostigmine (positive control for BChE inhibition)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 7.4 or 0.1 M Sodium Phosphate Buffer, pH 8.0[9]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and positive controls in DMSO. Further dilute to desired concentrations in the assay buffer. The final DMSO concentration in the well should not exceed 1% to avoid enzyme inhibition.
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Prepare a 10 mM stock solution of ATCI and BTCI in deionized water.
-
Prepare the enzyme solutions (AChE and BChE) in the assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of assay buffer
-
20 µL of the test compound (this compound) or positive control at various concentrations. For the negative control (uninhibited enzyme activity), add 20 µL of the assay buffer containing the same concentration of DMSO as the test compound wells.
-
20 µL of the enzyme solution (AChE or BChE).
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.[9]
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Determination of Inhibition Type (Kinetics Study)
To understand the mechanism of inhibition, kinetic studies can be performed by varying the substrate concentration in the presence and absence of the inhibitor.
Protocol:
-
Follow the general Ellman's assay protocol as described above.
-
Perform the assay with a fixed concentration of this compound (e.g., at or near its IC50 value) and a range of substrate (ATCI or BTCI) concentrations.
-
Measure the reaction rates at each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]).
-
Analyze the changes in the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the cholinergic signaling pathway and the experimental workflow for assessing anticholinesterase activity.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
References
- 1. Anticholinesterase Activities of Different Solvent Extracts of Brewer’s Spent Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C14H17NO7 | CID 441473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
Application Note: In Vitro Assays for Determining the Antioxidant Potential of Zierin
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Antioxidants are molecules that can safely interact with free radicals to terminate chain reactions before vital molecules are damaged.[3][4] Therefore, the identification and characterization of novel antioxidant compounds are of significant interest in the development of new therapeutics and dietary supplements.[1][3]
Zierin, a cyanogenic glycoside found in various plant species, is a compound of interest for its potential biological activities. This document provides detailed protocols for a panel of common and robust in vitro assays to comprehensively evaluate the antioxidant potential of this compound. The assays described herein measure different aspects of antioxidant action, including radical scavenging and reducing power.
Recommended In Vitro Antioxidant Assays
A single assay is insufficient to determine the total antioxidant property of a compound.[5] Therefore, a battery of tests based on different mechanisms is recommended.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[5][8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH.[1][3][9]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, a common ROS.[10][11][12]
Experimental Workflow
The general workflow for assessing the antioxidant potential of this compound involves sample preparation, execution of the specific assay chemistry, and data analysis.
Caption: General workflow for in vitro antioxidant capacity determination.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm.[6][13] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[13]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C.[6] Prepare fresh daily.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Test Samples: Create a series of dilutions from the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound samples, standard, or solvent (as a blank) to the wells.[6]
-
Mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][14]
-
Measure the absorbance at 517 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100 [14]
-
Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the % scavenging activity against the sample concentrations.
-
ABTS Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+). The radical is generated by reacting ABTS with potassium persulfate.[8] The reduction in the color of the ABTS•+ solution is measured spectrophotometrically around 734 nm.[8][15]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal quantities (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][15] This generates the ABTS•+ radical.
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Prepare this compound stock and test sample dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
% Scavenging Effect = [(A_control - A_sample) / A_control] x 100 [8]
-
Where A_control is the initial absorbance of the ABTS•+ solution and A_sample is the absorbance after adding the sample.
-
-
Determine the IC50 value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the reducing capacity of an antioxidant.[1] At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form, with an absorption maximum at 593 nm.[9][16] The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm this reagent to 37°C before use.
-
Prepare this compound stock and test sample dilutions.
-
Standard: Prepare a ferrous sulfate (FeSO₄) or Trolox standard curve.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the FRAP value by comparing the change in absorbance of the sample to the standard curve.
-
Results are typically expressed as µmol Trolox Equivalents (TE) per gram or mg of this compound.[9]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence caused by peroxyl radicals.[11] The free radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) generates peroxyl radicals that quench the fluorescence of a probe (fluorescein). Antioxidants protect the fluorescein, and the protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).[12]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Stock Solution (4 µM): Prepare in the assay buffer and store at 4°C, protected from light.
-
Fluorescein Working Solution: Dilute the stock solution 1:500 with assay buffer just before use.[11]
-
AAPH Solution (75 mM): Prepare fresh daily in assay buffer.[11]
-
Standard: Prepare a Trolox standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
Prepare this compound stock and test sample dilutions in assay buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of this compound sample, standard, or blank (assay buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.[11]
-
Mix and incubate for 30 minutes at 37°C in the plate reader.[10][18]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.[10]
-
Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[18][19]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank .
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve and express the results as µmol Trolox Equivalents (TE) per gram or mg of this compound.[18]
-
Data Presentation
Quantitative results should be summarized for clear comparison. The following table provides an example of how to present the antioxidant data for this compound against a common standard.
Table 1: Hypothetical Antioxidant Potential of this compound
| Assay | Parameter | This compound | Trolox (Standard) |
| DPPH Assay | IC50 (µg/mL) | 85.4 ± 4.2 | 12.1 ± 0.8 |
| ABTS Assay | IC50 (µg/mL) | 62.7 ± 3.5 | 8.5 ± 0.5 |
| FRAP Assay | FRAP Value (µmol TE/g) | 150.2 ± 11.6 | N/A |
| ORAC Assay | ORAC Value (µmol TE/g) | 450.9 ± 25.3 | N/A |
Data are presented as mean ± standard deviation (n=3). IC50 is the concentration required for 50% inhibition. TE = Trolox Equivalents.
Potential Antioxidant Signaling Pathway Involvement
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of protective enzymes.[20] The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[2]
Caption: The Keap1-Nrf2 antioxidant response pathway.
References
- 1. zen-bio.com [zen-bio.com]
- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. agilent.com [agilent.com]
- 12. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. activeconceptsllc.com [activeconceptsllc.com]
- 19. mdpi.com [mdpi.com]
- 20. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Analgesic Effects of Zierin and Zierin-Containing Compounds in Animal Models
Introduction
Zierin is a cyanogenic glycoside found in a variety of plants, including those of the Zieria, Xeranthemum, and Sambucus genera. While direct evidence for the analgesic properties of isolated this compound is limited, traditional uses and preliminary studies on extracts from this compound-containing plants suggest a potential for pain-relieving effects. For instance, extracts from Sambucus nigra (elderberry), a plant known to contain this compound, have demonstrated significant analgesic and anti-inflammatory properties in preclinical studies.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the analgesic potential of this compound and this compound-containing plant extracts using established animal models of pain.
The protocols outlined below—the Hot Plate Test, Tail-Flick Test, and Acetic Acid-Induced Writhing Test—are standard assays for screening the efficacy of novel analgesic compounds. These tests measure responses to thermal and chemical noxious stimuli, providing insights into both central and peripheral analgesic mechanisms.
Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of this compound's analgesic action is not yet elucidated, many plant-derived compounds exert their effects through the modulation of inflammatory pathways. A plausible hypothesis is the inhibition of the cyclooxygenase (COX) enzyme, which would lead to a reduction in prostaglandin synthesis. Prostaglandins are key mediators of pain and inflammation.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. In Vivo Anti-Inflammatory and Antinociceptive Activities of Black Elder (Sambucus nigra L.) Fruit and Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sambucus nigra: A traditional medicine effective in reducing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Properties of Zierin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component of numerous diseases. The identification and characterization of novel anti-inflammatory compounds are therefore of significant interest in drug discovery. Zierin, a cyanogenic glycoside found in various plant species, has been identified as a potential anti-inflammatory agent. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways. The murine macrophage cell line RAW 264.7, a widely used model for studying inflammation, is the primary system for these assays.
Data Presentation: Anti-inflammatory Activity of a this compound-related Compound (Sinigrin)
As direct quantitative data for this compound is currently limited in published literature, the following tables summarize the reported anti-inflammatory effects of Sinigrin, a structurally related glucosinolate. These values can serve as a benchmark for expected potencies when evaluating this compound.
Table 1: Inhibition of Pro-inflammatory Mediators
| Inflammatory Mediator | Assay System | Inducer | IC50 Value / % Inhibition |
| Nitric Oxide (NO) | RAW 264.7 cells | LPS | Concentration-dependent inhibition[1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 cells | LPS | Concentration-dependent inhibition[1] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Assay System | Inducer | % Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 cells | LPS | Significant suppression[1] |
| Interleukin-6 (IL-6) | RAW 264.7 cells | LPS | Significant suppression[1] |
| Interleukin-1β (IL-1β) | RAW 264.7 cells | LPS/ATP | Decreased production[1] |
Experimental Workflow
The general workflow for assessing the anti-inflammatory properties of this compound is depicted below.
References
Application Notes and Protocols: Synthesis of Zierin and its Analogues for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zierin is a cyanogenic glycoside found in various plant species, including those of the Zieria genus. Like other cyanogenic glycosides, this compound has the potential to release hydrogen cyanide upon enzymatic hydrolysis, a property that has sparked interest in its potential biological activities, including anti-cancer effects. The synthesis of this compound and its analogues is crucial for enabling detailed pharmacological studies and for the development of novel therapeutic agents.
These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound and its analogues, methods for their purification and characterization, and protocols for evaluating their biological activity.
Synthesis of this compound and its Analogues
The synthesis of this compound ((S)-m-hydroxymandelonitrile-β-D-glucopyranoside) involves the glycosylation of the cyanohydrin of m-hydroxybenzaldehyde. Both chemical and enzymatic approaches can be employed.
Chemical Synthesis: Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic method for glycosidic bond formation. This protocol is a general guideline and may require optimization for this compound synthesis.
Experimental Protocol:
-
Preparation of Glycosyl Donor (Acetobromo-α-D-glucose):
-
Treat D-glucose with acetic anhydride and a catalyst (e.g., zinc chloride) to produce penta-O-acetyl-β-D-glucopyranose.
-
React the per-acetylated glucose with a solution of hydrogen bromide in glacial acetic acid to yield acetobromo-α-D-glucose. Purify by crystallization.
-
-
Preparation of Glycosyl Acceptor (m-Hydroxymandelonitrile):
-
Synthesize m-hydroxymandelonitrile from m-hydroxybenzaldehyde by reaction with a cyanide source (e.g., sodium cyanide) under acidic conditions. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the generation of HCN.
-
-
Glycosylation Reaction:
-
Dissolve m-hydroxymandelonitrile (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a silver salt promoter, such as silver carbonate or silver oxide (1.5-2 equivalents).
-
Add the glycosyl donor, acetobromo-α-D-glucose (1.2 equivalents), to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Wash the filtrate with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude protected this compound in dry methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deacetylation).
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain crude this compound.
-
-
Purification:
-
Purify the crude this compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified this compound by NMR and mass spectrometry.
-
Diagram of Chemical Synthesis Workflow:
Caption: Chemical synthesis of this compound via Koenigs-Knorr glycosylation.
Enzymatic Synthesis
Enzymatic synthesis offers a stereoselective alternative to chemical methods, often proceeding under milder conditions. A UDP-glucosyltransferase (UGT) can be used to glycosylate the mandelonitrile acceptor.
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain or express a suitable UDP-glucosyltransferase. Plant-derived UGTs known to act on cyanohydrins, such as those from Sorghum bicolor, may be effective[1][2].
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.0-8.0).
-
Prepare stock solutions of m-hydroxymandelonitrile and the sugar donor, Uridine diphosphate glucose (UDP-glucose).
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the buffer, m-hydroxymandelonitrile (1 equivalent), and UDP-glucose (1.5 equivalents).
-
Initiate the reaction by adding the UDP-glucosyltransferase.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
-
Reaction Quenching and Purification:
-
Once the reaction has reached completion or equilibrium, quench it by adding a water-miscible organic solvent like methanol or by heat inactivation of the enzyme.
-
Centrifuge the mixture to pellet the denatured protein.
-
Purify the supernatant containing this compound by preparative HPLC.
-
Diagram of Enzymatic Synthesis Workflow:
References
- 1. The UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase that catalyzes the last step in synthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor. Isolation, cloning, heterologous expression, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Overcoming challenges in the extraction of Zierin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Zierin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure plant material is finely ground to maximize surface area for solvent penetration. Consider freeze-drying the plant material before grinding. |
| Inappropriate Solvent Selection | This compound, as a glycoside, is polar. Use polar solvents like methanol, ethanol, or aqueous mixtures of these for extraction. Avoid non-polar solvents like hexane for the primary extraction of this compound, though they can be useful for an initial defatting step. |
| Enzymatic Degradation | This compound is a cyanogenic glycoside and can be hydrolyzed by endogenous β-glucosidases upon tissue disruption, releasing hydrogen cyanide and degrading the target molecule.[1][2] To prevent this, heat-inactivate the plant material (e.g., by blanching or boiling in the extraction solvent) immediately after harvesting and before extraction to denature the enzymes.[1] |
| Insufficient Extraction Time/Temperature | Optimize extraction time and temperature. While higher temperatures can increase extraction efficiency, prolonged exposure to heat can lead to degradation. Ultrasonic-assisted extraction may improve yield without excessive heat. |
| Incomplete Solvent Removal | Ensure complete removal of the extraction solvent before proceeding to purification, as residual solvent can interfere with subsequent steps. Use a rotary evaporator for efficient and gentle solvent removal. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Co-extraction of Pigments and Lipids | Perform a preliminary extraction with a non-polar solvent like n-hexane to remove chlorophyll, waxes, and other lipids before extracting with a polar solvent for this compound.[3] |
| Co-extraction of other Polar Compounds | Employ chromatographic techniques for purification. Solid-phase extraction (SPE) can be used for initial cleanup.[4][5] For higher purity, column chromatography (e.g., silica gel or reversed-phase C18) is recommended. High-performance liquid chromatography (HPLC) is suitable for final purification and analysis.[1] |
| Presence of Sugars | Sugars are often co-extracted with glycosides. Consider using a purification method that separates compounds based on properties other than just polarity, such as size-exclusion chromatography or preparative HPLC with a suitable column. |
Issue 3: Degradation of this compound During Extraction or Storage
| Possible Cause | Recommended Solution |
| Hydrolysis (Enzymatic or Chemical) | As mentioned, heat inactivation of enzymes is crucial.[1] Also, maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote glycoside hydrolysis. |
| Thermal Degradation | Avoid excessive heat during all steps, including solvent evaporation. Use a rotary evaporator at a controlled temperature. Store extracts and purified this compound at low temperatures (e.g., -20°C) and protected from light. |
| Oxidation | Consider adding antioxidants to the extraction solvent, and store extracts under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
A1: this compound is a cyanogenic glycoside.[6] It has been identified in plants of the Zieria genus, which is endemic to Australia.[3][7] Species such as Zieria laevigata are known to contain this compound.[3] The leaves of these plants are a likely source for extraction.[8][9]
Q2: What are the main challenges in extracting this compound?
A2: The primary challenges in extracting this compound, a cyanogenic glycoside, include:
-
Enzymatic degradation: The presence of endogenous β-glucosidases can lead to the hydrolysis of this compound upon cell disruption.[1][2]
-
Co-extraction of impurities: The polar nature of this compound means that other polar compounds like sugars, pigments, and other glycosides are often co-extracted.
-
Thermal instability: Like many natural products, this compound can be sensitive to high temperatures, which can cause degradation.
-
Solvent selection: Choosing the right solvent system is critical to maximize yield while minimizing the extraction of undesirable compounds.
Q3: What is the best solvent for this compound extraction?
A3: While specific studies on this compound extraction are limited, for cyanogenic glycosides in general, polar solvents are most effective. Methanol, ethanol, or mixtures of these with water are commonly used. The optimal solvent ratio may need to be determined empirically. A preliminary defatting step with a non-polar solvent like n-hexane is often beneficial.[3]
Q4: How can I prevent the degradation of this compound during the extraction process?
A4: To prevent degradation, it is crucial to inactivate enzymes, typically by heating the plant material in the extraction solvent immediately after collection.[1] Avoid high temperatures during solvent evaporation and other downstream processing steps. Storing both the initial extract and the purified compound at low temperatures and protected from light is also recommended.
Q5: What analytical techniques are suitable for the quantification of this compound?
A5: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the most common and reliable method for the quantification of cyanogenic glycosides like this compound.[1][4] Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity.[1]
Experimental Protocols
Protocol 1: General Extraction of this compound from Zieria Plant Material
-
Plant Material Preparation:
-
Harvest fresh leaves of a this compound-containing Zieria species.
-
Immediately blanch the leaves in boiling 80% methanol for 5-10 minutes to inactivate enzymes.
-
Alternatively, freeze-dry the leaves and then grind them into a fine powder.
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the hexane extract.
-
Air-dry the plant residue to remove any remaining hexane.
-
-
Extraction:
-
Macerate the defatted plant material in 80% methanol (1:10 w/v) for 48 hours at room temperature with continuous stirring.
-
Alternatively, use ultrasonic-assisted extraction for a shorter duration (e.g., 3 x 30-minute cycles).
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The result will be a crude extract.
-
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Dissolve the crude extract in a small volume of the mobile phase used for SPE.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
-
Sample Loading and Elution:
-
Load the dissolved crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute this compound using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them for the presence of this compound using a suitable analytical technique like TLC or HPLC.
-
-
Further Purification:
-
Pool the fractions containing this compound.
-
For higher purity, subject the pooled fractions to preparative HPLC.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Enzymatic degradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and liquid chromatographic analysis of cyanogenic glycosides: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extraction-and-liquid-chromatographic-analysis-of-cyanogenic-glycosides-a-review - Ask this paper | Bohrium [bohrium.com]
- 6. This compound | C14H17NO7 | CID 441473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Zieria - Wikipedia [en.wikipedia.org]
- 8. Zieria arborescens | Australian Plants Society [resources.austplants.com.au]
- 9. Zieria arborescens - Wikipedia [en.wikipedia.org]
Technical Support Center: Zierin Isolation from Plant Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Zierin isolation from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant species can it be found?
This compound is a cyanogenic glycoside with the chemical formula C₁₄H₁₇NO₇.[1] Cyanogenic glycosides are a class of secondary metabolites produced by plants that can release hydrogen cyanide upon enzymatic hydrolysis.[2][3] this compound has been identified in various plant species, most notably within the genus Zieria, which is endemic to Australia.[4][5] It has also been reported in other plants such as Xeranthemum cylindraceum and Sambucus nigra.[1]
Q2: What are the general steps involved in the isolation of this compound?
The isolation of this compound, like other cyanogenic glycosides, typically involves the following stages:
-
Sample Preparation: Grinding of the plant material to increase the surface area for extraction.
-
Extraction: Using a suitable solvent system to solubilize this compound from the plant matrix.
-
Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.
-
Quantification: Using analytical methods like HPLC to determine the yield and purity of the isolated this compound.
Q3: How can I optimize the extraction of this compound from plant material?
Optimizing the extraction process is crucial for maximizing the yield of this compound. Key parameters to consider include the choice of solvent, extraction temperature, and pH. Aqueous mixtures of organic solvents, such as methanol or ethanol, are often effective for extracting polar compounds like cyanogenic glycosides.[6][7][8] The ideal solvent-to-water ratio, temperature, and pH will depend on the specific plant material and should be determined empirically.[9] For instance, a study on the extraction of other glycosides showed that a 75% methanol solution can be highly effective.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Inefficient Extraction: The solvent system may not be optimal for this compound. The particle size of the plant material may be too large. Extraction time may be insufficient. 2. Degradation of this compound: The presence of endogenous β-glucosidase in the plant material can lead to the hydrolysis of this compound, especially if the extraction is performed with water at a neutral pH. High temperatures can also cause degradation. 3. Inaccurate Quantification: The analytical method may not be properly calibrated or validated. | 1. Optimize Extraction: Experiment with different solvent systems (e.g., varying percentages of methanol or ethanol in water).[6][8] Ensure the plant material is finely ground. Increase the extraction time or perform multiple extraction cycles. 2. Prevent Degradation: Use acidified water or aqueous organic solvents to inhibit enzymatic activity.[10] Perform extractions at a controlled, moderate temperature (e.g., 40°C).[6] 3. Validate Quantification: Ensure your HPLC method is validated for linearity, accuracy, and precision. Use a certified reference standard for this compound if available. |
| Co-extraction of Impurities | The solvent system may be too broad in its selectivity, leading to the extraction of other compounds like phenols, tannins, and pigments.[11] | Employ a multi-step purification process. Consider using a pre-extraction step with a non-polar solvent to remove lipids and other non-polar compounds. Utilize different chromatography techniques such as column chromatography with different stationary phases (e.g., silica gel, polyamide) for purification.[12] |
| Difficulty in Purifying this compound | This compound may have similar polarity to other co-extracted compounds, making separation by a single chromatographic method challenging. | Use a combination of chromatographic techniques. For example, an initial separation on a silica gel column followed by further purification using reversed-phase HPLC can be effective.[4][12] Consider using techniques like solid-phase extraction (SPE) for sample cleanup before HPLC analysis. |
| Inconsistent Results | Variations in the plant material (e.g., age, growing conditions, time of harvest) can affect the this compound content. Inconsistent extraction and analysis procedures. | Use plant material from a consistent source and harvest at the same developmental stage. Standardize all steps of your protocol, including grinding, extraction solvent and volume, time, and temperature. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol is a general guideline based on methods for cyanogenic glycoside extraction. Optimization for specific Zieria species is recommended.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves of Zieria smithii) at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a high-speed mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 75% aqueous methanol.[6]
-
Sonicate the mixture in a water bath at 40°C for 30 minutes.[6]
-
Alternatively, stir the mixture at room temperature for several hours or overnight.
-
Separate the extract from the solid material by filtration or centrifugation.
-
Repeat the extraction process on the plant residue two more times to maximize yield.
-
Combine the extracts.
-
-
Solvent Removal:
-
Evaporate the methanol from the combined extracts under reduced pressure using a rotary evaporator.
-
The remaining aqueous extract can then be used for purification.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating glycosides.[13]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Start with a low percentage of B and gradually increase it over the run time.
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection: UV detector at a wavelength suitable for this compound (determination of the optimal wavelength may be required, but a starting point could be around 220-230 nm).
-
Standard: A pure standard of this compound is required for accurate quantification. If a commercial standard is unavailable, it may need to be isolated and its purity confirmed by other analytical techniques (e.g., NMR, MS).
Data Presentation
Table 1: Factors Influencing this compound Extraction Efficiency
| Parameter | Recommendation/Observation | Rationale |
| Solvent Choice | Aqueous methanol or ethanol (50-80%) | Balances polarity to effectively extract glycosides while minimizing extraction of highly non-polar impurities.[6][8] |
| Temperature | 40-60°C | Increases solubility and extraction kinetics without causing significant thermal degradation of this compound.[6] |
| pH | Slightly acidic (e.g., pH 4-6) | Inhibits the activity of endogenous β-glucosidases that can degrade this compound.[10] |
| Particle Size | Fine powder | Increases the surface area of the plant material, allowing for better solvent penetration and more efficient extraction. |
| Extraction Time | 30 minutes to several hours | Longer extraction times can increase yield, but the optimal time should be determined to avoid potential degradation. |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review | MDPI [mdpi.com]
- 8. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Zierin Analysis
Welcome to the technical support center for the HPLC analysis of Zierin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic analysis of this cyanogenic glycoside.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound analysis?
A typical starting point for the analysis of cyanogenic glycosides like this compound involves a reverse-phase HPLC method. A C18 column is the most common stationary phase used for this class of compounds. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution is often preferred over isocratic elution to achieve better separation of the analyte from other components in a complex matrix. The UV detection wavelength can be initially set around 210-220 nm, as many cyanogenic glycosides exhibit absorbance in this range.
Q2: How can I improve the peak shape of my this compound chromatogram?
Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and residual silanols on the column, affecting peak shape. For acidic compounds, a mobile phase pH below the pKa can improve peak symmetry. Experimenting with a small amount of acid, like formic acid or trifluoroacetic acid (0.1%), in the mobile phase can often lead to sharper peaks.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination: Contaminants from previous injections can interact with the analyte, causing peak tailing. Ensure your column is properly washed and regenerated between runs. The use of a guard column is also recommended to protect the analytical column.[1]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and poor peak shape.[1] Keep tubing as short and narrow as possible.
Q3: My retention times for this compound are drifting. What could be the cause?
Retention time variability can be a frustrating issue. Common causes include:
-
Mobile Phase Composition: In reverse-phase chromatography, even small changes in the organic solvent composition can lead to significant shifts in retention time.[1] Ensure your mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is functioning correctly and delivering a consistent gradient.
-
Column Temperature: Fluctuations in column temperature can affect retention times.[2] Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Column Equilibration: Insufficient column equilibration time between runs, especially when changing mobile phases, can cause retention time drift.[2] Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting the next analysis.
-
Leaks: Leaks in the HPLC system can lead to a drop in pressure and inconsistent flow rates, resulting in variable retention times.[3]
Q4: What are the best practices for sample preparation when analyzing this compound from plant extracts?
Sample preparation is a critical step to ensure accurate and reliable results, especially when dealing with complex matrices like plant extracts.
-
Extraction: this compound, being a cyanogenic glycoside, can be susceptible to enzymatic degradation. It is crucial to deactivate enzymes during the extraction process, for instance by using boiling solvents or by performing the extraction at low temperatures. Methanol or ethanol-water mixtures are commonly used for extraction.
-
Cleanup: Crude extracts often contain interfering compounds like pigments and tannins that can co-elute with the analyte or contaminate the HPLC column.[4][5] Solid-phase extraction (SPE) is a highly effective technique for cleaning up the sample and concentrating the analyte of interest.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or the HPLC system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the ratio of organic solvent to water. For complex mixtures, a gradient elution may be necessary. |
| Incorrect column chemistry. | While C18 is a good starting point, other stationary phases like C8 or Phenyl-Hexyl might provide better selectivity for this compound and its related compounds. | |
| Flow rate is too high. | Decrease the flow rate. This will increase the analysis time but can significantly improve resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid) or a buffer to control the pH. |
| Column is old or contaminated. | Replace the column with a new one. Use a guard column to extend the life of your analytical column.[1] | |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the system thoroughly.[3] |
| Carryover from previous injections. | Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent run to check for carryover. | |
| High Backpressure | Blockage in the system. | Check for blockages in the in-line filter, guard column, or at the column inlet frit. Back-flushing the column (if permitted by the manufacturer) can sometimes resolve this. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is completely dissolved in the mobile phase and that the mobile phase composition does not cause buffer precipitation. | |
| Particulate matter from the sample. | Always filter your samples before injection. |
Experimental Protocols
General HPLC Method for Cyanogenic Glycoside Analysis (to be optimized for this compound)
This protocol provides a starting point for the analysis of this compound. The parameters below will likely require optimization for your specific application and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.
-
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Data Presentation
The following table illustrates how varying HPLC parameters can influence the separation of a hypothetical cyanogenic glycoside. This should serve as a guide for your optimization experiments for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on this compound Peak |
| Mobile Phase Composition | 80% Water / 20% Acetonitrile | 70% Water / 30% Acetonitrile | 60% Water / 40% Acetonitrile | Decreased retention time with increasing acetonitrile concentration. |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.2 mL/min | Decreased retention time and potentially lower resolution with increasing flow rate. |
| Column Temperature | 25 °C | 30 °C | 35 °C | Decreased retention time and possibly sharper peaks with increasing temperature. |
| Mobile Phase pH | 3.0 (with 0.1% Formic Acid) | 5.0 (unbuffered) | 7.0 (with phosphate buffer) | Significant changes in retention time and peak shape, depending on the pKa of this compound. |
Mandatory Visualization
The biosynthesis of cyanogenic glycosides like this compound is a multi-step enzymatic process starting from an amino acid precursor. The subsequent breakdown of these glycosides, a process known as cyanogenesis, releases toxic hydrogen cyanide. This pathway is a key defense mechanism in plants.
Caption: Biosynthesis and cyanogenesis pathway of this compound.
References
Addressing stability issues of Zierin during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing stability issues of Zierin during storage. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyanogenic glycoside, a naturally occurring compound found in various plant species[1]. Like other glycosides, its stability is a concern because the glycosidic bond can be susceptible to cleavage, leading to the degradation of the molecule. For cyanogenic glycosides, this degradation can release hydrogen cyanide (HCN), a toxic compound[2][3]. Ensuring the stability of this compound is crucial for accurate experimental results and for the safety and efficacy of any potential therapeutic applications.
Q2: What are the primary factors that can affect this compound's stability during storage?
The stability of cyanogenic glycosides like this compound is primarily influenced by:
-
pH: Hydrolysis of the glycosidic bond is a major degradation pathway and is highly pH-dependent. Generally, cyanogenic glycosides are more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis, leading to faster degradation[4][5][6].
-
Moisture: Water is a key reactant in the hydrolysis of glycosidic bonds. Therefore, exposure to humidity can significantly impact this compound's stability.
-
Enzymatic Contamination: The presence of β-glucosidases, enzymes that specifically cleave β-glycosidic bonds, can rapidly degrade this compound. These enzymes can be present as contaminants in plant extracts or microbial cultures.
Q3: What are the likely degradation products of this compound?
The primary degradation pathway for cyanogenic glycosides is hydrolysis of the glycosidic bond. This process typically occurs in two steps:
-
Hydrolysis of the glycosidic bond: This step releases the sugar moiety (glucose in the case of this compound) and an unstable cyanohydrin intermediate.
-
Decomposition of the cyanohydrin: The cyanohydrin intermediate can then spontaneously or enzymatically decompose to release hydrogen cyanide and an aldehyde or ketone.
While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the expected degradation products would be glucose , 3-hydroxybenzaldehyde , and hydrogen cyanide .
Troubleshooting Guide
This guide provides solutions to common stability-related problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in solution. | Hydrolysis due to inappropriate pH. | Buffer the solution to a slightly acidic pH (e.g., pH 4-6). Avoid neutral or alkaline conditions. |
| Elevated storage temperature. | Store this compound solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures[8]. Avoid repeated freeze-thaw cycles. | |
| Microbial or enzymatic contamination. | Prepare solutions using sterile techniques and sterile-filtered buffers. If enzymatic degradation is suspected, consider adding a β-glucosidase inhibitor. | |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | Check the pH and temperature of your assay medium. If possible, perform a time-course experiment to assess this compound's stability under your specific assay conditions. |
| Variability in stored this compound samples. | Re-evaluate your storage conditions for both solid this compound and stock solutions. Ensure consistent handling and storage for all samples. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method. |
| Solid this compound appears discolored or clumpy. | Exposure to moisture and/or light. | Store solid this compound in a tightly sealed, opaque container in a desiccator at low temperature. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These are general protocols for cyanogenic glycosides and should be optimized for this compound.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[9][10][11][12][13]
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution at a slightly acidic pH where it is known to be relatively stable) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Basic conditions are expected to cause rapid degradation.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the this compound stock solution at a high temperature (e.g., 60°C or 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the this compound stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products and any other potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity[14].
-
Column: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like glycosides.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and maintain a stable pH.
-
Solvent B: Acetonitrile or methanol.
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Method Development:
-
Inject a solution of pure this compound to determine its retention time.
-
Inject the samples from the forced degradation study to observe the retention times of the degradation products.
-
Optimize the gradient, flow rate, and column temperature to achieve good separation (resolution > 2) between the this compound peak and all degradation product peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[15][16][17][18].
Visualizations
Signaling Pathway of this compound Degradation
Caption: Proposed degradation pathway of this compound via hydrolysis.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
Logical Relationship of Stability Factors
Caption: Key factors influencing this compound stability and their potential consequences.
References
- 1. This compound | C14H17NO7 | CID 441473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 3. Cyanide - Wikipedia [en.wikipedia.org]
- 4. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Photo-amygdalin: light-dependent control over hydrogen cyanide release and cytotoxicity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01248A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drying and processing protocols affect the quantification of cyanogenic glucosides in forage sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Zierin Degradation During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zierin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during your extraction and analysis procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a cyanogenic glycoside, a type of naturally occurring plant compound. Upon enzymatic or chemical hydrolysis, this compound can break down and release hydrogen cyanide (HCN), a toxic compound.[1] This degradation is a primary concern for researchers as it can lead to inaccurate quantification, loss of sample integrity, and potential safety hazards. The degradation pathway typically involves the hydrolysis of the glycosidic bond to form mandelonitrile, which is unstable and can further decompose into benzaldehyde and hydrogen cyanide.[1][2]
Q2: What are the main factors that contribute to this compound degradation during extraction?
A2: The stability of this compound, like other cyanogenic glycosides, is significantly influenced by several factors during extraction:
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pH: this compound is more stable in acidic conditions.[1] Alkaline or neutral pH can accelerate its degradation.
-
Temperature: Elevated temperatures can increase the rate of both enzymatic and non-enzymatic degradation.[2][3]
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Enzymatic Activity: The presence of endogenous β-glucosidases in the plant material can rapidly hydrolyze this compound upon tissue disruption.[4]
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Solvent Composition: The type and composition of the extraction solvent can affect this compound's stability and extraction efficiency.
Q3: How can I prevent enzymatic degradation of this compound during sample preparation?
A3: To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes as quickly as possible. Here are some effective strategies:
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Immediate Freezing: Freeze plant material in liquid nitrogen immediately after harvesting and store at -80°C until extraction. This halts enzymatic activity.
-
Freeze-Drying (Lyophilization): Freeze-drying the plant material can also preserve this compound by removing water, which is essential for enzymatic reactions.[3][5]
-
Boiling Solvents: Adding the plant material directly to a boiling solvent (e.g., ethanol or methanol) for a short period can denature the degradative enzymes.[4]
Q4: What is the optimal pH for extracting this compound to ensure its stability?
A4: While specific quantitative data for this compound is limited, studies on analogous cyanogenic glycosides and related compounds suggest that a slightly acidic pH is optimal for stability. For instance, mandelonitrile, the aglycone of this compound, is more stable at acidic pH values.[6] Therefore, maintaining the extraction solvent at a pH between 4 and 6 is a recommended starting point to minimize non-enzymatic degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound yield in the final extract. | 1. Degradation during extraction: The extraction conditions (pH, temperature) may be promoting this compound breakdown. 2. Inefficient extraction: The solvent may not be optimal for extracting this compound from the plant matrix. 3. Enzymatic activity: Endogenous enzymes may be degrading this compound before and during extraction. | 1. Optimize extraction conditions: Adjust the pH of the extraction solvent to be slightly acidic (pH 4-6). Perform the extraction at a lower temperature (e.g., 4°C or on ice). 2. Solvent optimization: Test different solvent systems. Aqueous methanol (70-80%) is often effective for extracting cyanogenic glycosides.[7] 3. Enzyme inactivation: Immediately freeze-dry or flash-freeze fresh plant material. Alternatively, consider a "shock" treatment by briefly boiling the plant material in the extraction solvent. |
| Inconsistent this compound quantification between samples. | 1. Variable degradation: Inconsistent sample handling and extraction times can lead to varying levels of degradation. 2. Incomplete extraction: The extraction may not be exhaustive, leaving some this compound in the plant material. | 1. Standardize protocol: Ensure all samples are processed under identical conditions and for the same duration. Keep samples on ice whenever possible. 2. Exhaustive extraction: Perform multiple extraction cycles (e.g., 3 times) and pool the extracts to ensure complete recovery of this compound. |
| Presence of unexpected peaks in HPLC/LC-MS analysis. | 1. Degradation products: Peaks corresponding to benzaldehyde or other degradation products may be present. | 1. Confirm degradation: Analyze for the expected degradation products. If present, revisit the extraction and sample preparation protocol to improve this compound stability. Consider using antioxidants in the extraction solvent. |
Data Summary
While specific quantitative data on this compound degradation is scarce in the literature, the following table provides a general guide based on studies of similar cyanogenic glycosides.
| Parameter | Condition | Effect on Cyanogenic Glycoside Stability | Reference |
| pH | Acidic (pH < 7) | Generally more stable | [1] |
| Neutral to Alkaline (pH ≥ 7) | Increased degradation rate | [1] | |
| Temperature | Low (e.g., 4°C) | Slower degradation | [3] |
| High (e.g., > 40°C) | Accelerated degradation | [2][3] | |
| Solvent | Aqueous Methanol (70-80%) | Good extraction efficiency and stability | [7] |
| Water | Can promote enzymatic and non-enzymatic hydrolysis | [4] |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound from Zieria Species
This protocol is adapted from established methods for cyanogenic glycoside extraction and is designed to minimize degradation.[7]
Materials:
-
Fresh or freeze-dried Zieria plant material
-
Liquid nitrogen (for fresh tissue)
-
80% aqueous methanol (v/v), pre-chilled to 4°C
-
Mortar and pestle or a suitable homogenizer
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
For fresh tissue, immediately flash-freeze the plant material in liquid nitrogen.
-
Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 1 mL of pre-chilled 80% aqueous methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
-
Clarification:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Repeat Extraction:
-
Repeat the extraction process (steps 2 and 3) two more times on the plant material pellet.
-
Pool the supernatants from all three extractions.
-
-
Filtration and Storage:
-
Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
-
Protocol 2: HPLC-UV Quantification of this compound
This is a general HPLC method that can be optimized for this compound analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain an acidic pH).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in the mobile phase to create a calibration curve.
-
Sample Analysis: Inject the filtered extract (from Protocol 1) into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Synergistic effect of microwave heating and hydrothermal treatment on cyanogenic glycosides and bioactive compounds of plum (Prunus domesticaL.) kernels: An analytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in Zierin samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zierin samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected bioactivity?
This compound is a cyanogenic glycoside, a type of secondary metabolite found in various plant species, notably within the Zieria genus. The bioactivity of cyanogenic glycosides is often linked to their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This can result in cytotoxic effects. Additionally, extracts from Zieria species have demonstrated antimicrobial and antifungal properties, suggesting that this compound or its derivatives may possess these activities.
Q2: My this compound sample is not showing any bioactivity in my cell-based assay. What could be the reason?
Low or no bioactivity can stem from several factors. A primary reason for cyanogenic glycosides like this compound is the lack of appropriate enzymatic cleavage to release the active cyanide component. This can happen if the specific β-glucosidase enzyme required for hydrolysis is absent in your assay system. Other common reasons include compound instability, precipitation in the culture medium, or using a cell line that is not sensitive to this compound's mechanism of action.
Q3: Is this compound stable in common solvents like DMSO and in cell culture media?
The stability of this compound in solvents and media can be a critical factor. While many compounds are stored in DMSO at -20°C, repeated freeze-thaw cycles can degrade the compound. It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous cell culture media. If precipitation occurs, the effective concentration of this compound in your experiment will be significantly lower than intended. For aqueous solutions, it is often recommended to prepare them fresh before each experiment.
Q4: What is the optimal concentration of DMSO to use for dissolving this compound in cell culture experiments?
High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant to 1%. However, primary cells are often more sensitive. It is best practice to keep the final DMSO concentration in your cell culture medium at or below 0.1% if possible. To achieve this, you can prepare a high-concentration stock of this compound in 100% DMSO and then perform serial dilutions in your culture medium.
Q5: How can I confirm that my this compound sample is active?
A simple qualitative test for the activity of cyanogenic glycosides is the Feigl-Anger test, which detects the presence of HCN. You can perform this test on your this compound sample in the presence of a suitable β-glucosidase to confirm its cyanogenic potential. This can help differentiate between an inactive compound and an issue with your experimental setup.
Troubleshooting Low Bioactivity
This guide provides a systematic approach to troubleshooting low or inconsistent bioactivity observed in experiments with this compound.
Problem 1: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Lack of Enzymatic Activation | The bioactivity of this compound is dependent on the cleavage of its glycosidic bond to release HCN. If the cells used in the assay do not express the necessary β-glucosidase, this compound will remain inactive. Solution: Supplement the culture medium with a small amount of β-glucosidase from a commercial source (e.g., from almonds) to facilitate the hydrolysis of this compound. |
| Compound Instability/Degradation | This compound may degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles. Solution: Use a fresh vial of this compound or a freshly prepared stock solution. Perform stability studies by analyzing the compound's integrity over time under your experimental conditions using techniques like HPLC. |
| Compound Precipitation | This compound, especially when dissolved in DMSO and then diluted in aqueous media, may precipitate out of solution, reducing its effective concentration. Solution: Visually inspect the culture medium for any precipitate after adding the this compound solution. If precipitation is observed, try vortexing, sonicating, or gently warming the solution to aid dissolution.[1] Consider using a lower concentration of your stock solution or exploring alternative solvent systems if precipitation persists. |
| Cell Line Insensitivity | The chosen cell line may be resistant to the cytotoxic effects of HCN or may lack the specific targets of this compound. Solution: Test this compound on a panel of different cell lines, including those known to be sensitive to cytotoxic agents. Research literature for cell lines that have been used to test other cyanogenic glycosides. |
| Incorrect Assay Endpoint | The chosen assay endpoint (e.g., time point, viability marker) may not be optimal for detecting this compound-induced cytotoxicity. Solution: Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect. Use multiple viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release). |
Problem 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability between wells and experiments. Solution: Ensure pipettes are properly calibrated. Mix cell suspensions and reagent solutions thoroughly before pipetting. |
| Inconsistent Cell Health and Density | Variations in cell health, passage number, and seeding density can affect experimental outcomes. Solution: Use cells that are in the exponential growth phase and have a low passage number. Optimize the cell seeding density for your specific assay to ensure a robust signal window. |
| Edge Effects in Microplates | Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in concentration and cell stress. Solution: Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated control.
-
Optional: For experiments testing the effect of enzymatic activation, add a pre-determined concentration of β-glucosidase to the treatment medium.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm can be measured using a microplate reader.
-
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound against A549 Cancer Cells
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 100 ± 4.5 |
| This compound | 1 | 92 ± 5.1 |
| 10 | 75 ± 6.2 | |
| 50 | 48 ± 3.8 | |
| 100 | 23 ± 2.9 | |
| 200 | 8 ± 1.5 | |
| This compound + β-glucosidase | 1 | 78 ± 4.9 |
| 10 | 51 ± 5.5 | |
| 50 | 22 ± 3.1 | |
| 100 | 9 ± 2.0 | |
| 200 | 2 ± 0.8 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Table 2: Illustrative Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Candida albicans | 64 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: Troubleshooting workflow for low bioactivity of this compound.
Caption: Proposed mechanism of this compound bioactivity.
Caption: General experimental workflow for assessing this compound bioactivity.
References
Technical Support Center: Enhancing the Resolution of Zierin in Chromatographic Separation
Welcome to the technical support center for the chromatographic separation of Zierin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high-resolution separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its chromatographic separation?
A1: this compound is a cyanogenic glycoside with the molecular formula C₁₄H₁₇NO₇ and a molecular weight of approximately 311.29 g/mol .[1] Its glycosidic nature makes it relatively polar, which dictates the choice of stationary and mobile phases for effective separation, typically in reversed-phase chromatography.
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: A reversed-phase HPLC method is generally suitable for glycosides like this compound. A good starting point would be a C18 column with a mobile phase consisting of a gradient of water (often with a small amount of acid, like 0.1% formic or phosphoric acid, to improve peak shape) and acetonitrile or methanol.[2][3] Detection is typically performed using a UV detector, with the specific wavelength to be optimized based on this compound's UV absorbance spectrum.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: Peak identity can be confirmed by comparing the retention time with that of a certified this compound reference standard.[2] For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended to confirm the molecular weight of the compound in the peak.
Q4: What are the common causes of poor resolution in the chromatographic separation of this compound?
A4: Poor resolution in HPLC can stem from several factors, including issues with the column (e.g., degradation, contamination), improper mobile phase composition (e.g., incorrect solvent ratio, pH), instrumental problems (e.g., pump issues, leaks), and sample-related factors (e.g., overloading, complex matrix).[4][5]
Q5: How does temperature affect the resolution of this compound?
A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[6][7] However, excessively high temperatures might degrade the analyte or the stationary phase.[8] It is crucial to operate within the temperature limits of the column and consider the thermal stability of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and provides systematic steps to resolve them.
Issue 1: Poor Peak Resolution or Co-elution with Other Components
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Composition | 1. Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic content will generally increase retention and may improve the separation of closely eluting peaks.[5] 2. Modify pH: For ionizable compounds, small adjustments in the mobile phase pH can significantly alter selectivity. Ensure the buffer concentration is sufficient to maintain a stable pH.[5] 3. Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter selectivity. |
| Suboptimal Column Chemistry | 1. Try a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.[9] 2. Change Column Dimensions: A longer column or a column with a smaller particle size can increase efficiency and improve resolution.[6][9] |
| Gradient Slope is Too Steep | 1. Flatten the Gradient: A shallower gradient profile increases the time over which compounds elute, which can improve the separation of complex mixtures.[3] |
| Sample Overload | 1. Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak broadening and a loss of resolution. Dilute the sample or reduce the injection volume.[5] |
Issue 2: Peak Tailing or Asymmetric Peak Shape
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silanols | 1. Use a Low pH Mobile Phase: Adding an acidic modifier (e.g., 0.1% formic acid) can suppress the ionization of residual silanols on the silica-based stationary phase, reducing peak tailing for polar analytes. 2. Use an End-capped Column: Employ a column that has been "end-capped" to minimize the number of accessible silanol groups. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any adsorbed contaminants.[5] 2. Replace the Column: If the column is old or has been subjected to harsh conditions, it may be degraded and need replacement.[4] |
| Extra-column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and detector to reduce dead volume.[6] |
| Mismatch between Sample Solvent and Mobile Phase | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. |
Experimental Protocols
Hypothetical HPLC Method for this compound Analysis
This protocol is a starting point for developing a robust HPLC method for the quantification of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold for column wash)
-
35.1-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of a this compound standard (a starting point could be around 220 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the plant extract or sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[5]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Visualizations
References
- 1. formulas.today [formulas.today]
- 2. Quantitative analysis combined with chromatographic fingerprint for comprehensive evaluation of Xiaoer Chaigui Tuire granules by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Suzetrigine on Primesep B Column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative analysis of sinistrin in serum with high-performance liquid chromatography for renal function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Enzymatic Hydrolysis Methods for Zierin
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of the cyanogenic glycoside, zierin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the mechanism of its enzymatic hydrolysis? A1: this compound is a cyanogenic glycoside, a type of secondary metabolite found in various plants.[1][2] Its enzymatic hydrolysis is a two-step process. First, a β-glucosidase enzyme cleaves the glycosidic bond, releasing glucose and an unstable cyanohydrin.[3][4] Second, the cyanohydrin spontaneously or enzymatically decomposes to release toxic hydrogen cyanide (HCN) and an aglycone (p-hydroxybenzaldehyde).[1][4]
Q2: What enzyme is primarily responsible for this compound hydrolysis? A2: The key enzyme that initiates the hydrolysis of this compound is β-glucosidase (EC 3.2.1.21).[3][5] This enzyme specifically targets the β-glycosidic linkage between the glucose molecule and the aglycone.
Q3: What are the final products of complete this compound hydrolysis? A3: The final products are glucose, p-hydroxybenzaldehyde, and hydrogen cyanide (HCN). The release of HCN is a critical aspect of the toxicity associated with cyanogenic glycosides.[2]
Q4: How can the progress of the hydrolysis reaction be monitored? A4: Reaction progress can be monitored by measuring the depletion of the this compound substrate or the formation of its products. Common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC) to quantify this compound and its aglycone, or Gas Chromatography-Mass Spectrometry (GC/MS) for more detailed analysis of volatile products.[6][7] Spectrophotometric methods can also be developed to detect the release of specific products.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of this compound in a question-and-answer format.
Q: Why am I observing low or no hydrolysis of this compound?
A: This is a common issue that can stem from several factors related to your enzyme, reaction conditions, or substrate.
-
Inactive Enzyme: The β-glucosidase may have lost its activity due to improper storage or handling. Always check the enzyme's expiration date and store it according to the manufacturer's instructions. It is also advisable to run a control reaction with a known standard substrate to confirm enzyme activity.
-
Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[8][9] The optimal conditions can vary based on the source of the β-glucosidase. Most plant-based β-glucosidases function optimally in a slightly acidic pH range (4.5-5.0) and at temperatures between 45°C and 55°C.[10][11] Extreme pH or high temperatures can cause irreversible denaturation of the enzyme.[12][13]
-
Presence of Inhibitors: Your this compound preparation or buffer solution may contain inhibitors. Common inhibitors of β-glucosidase include heavy metals, some organic solvents, and specific compounds like phenols, deoxynojirimycin, and castanospermine.[5][14] If the this compound is from a crude plant extract, compounds like lignin could also non-productively bind the enzyme, reducing its effectiveness.[13][15]
Q: My reaction starts well but the rate decreases significantly over time. What is the cause?
A: A declining reaction rate is typically due to product inhibition or enzyme instability.
-
Product Inhibition: As the hydrolysis proceeds, the concentration of products (glucose and cellobiose, if present as an impurity) increases. These sugars can act as competitive inhibitors of β-glucosidase, binding to the active site and reducing the enzyme's efficiency.[16] This is a well-known factor affecting hydrolysis rates, especially at high substrate concentrations.[11]
-
Enzyme Instability: The enzyme may not be stable for extended periods under your specific experimental conditions (pH, temperature). Consider performing a time-course experiment to assess the enzyme's stability in your reaction buffer without the substrate.
Q: I am getting inconsistent results between different experimental batches. Why?
A: Batch-to-batch variability often points to inconsistencies in reagents or experimental setup.
-
Variable Enzyme/Substrate Concentration: Ensure precise and consistent concentrations of both enzyme and substrate in every experiment. For the enzyme, it is best to dose based on activity units (e.g., FPU/g) rather than volume or mass, as the activity of enzyme preparations can vary.[17]
-
High Substrate Concentration (The 'Solids Effect'): Working with very high concentrations of this compound can paradoxically lead to a lower percentage yield. This can be caused by severe product inhibition or mass transfer limitations that hinder the enzyme's access to the substrate.[16][18]
-
Inaccurate Measurements: Calibrate all instruments, including pipettes and pH meters, regularly. When possible, prepare a master mix of buffer and enzyme to distribute among your reaction tubes to minimize pipetting errors.
Data Presentation
The following tables summarize key quantitative data for refining hydrolysis experiments.
Table 1: General Optimal Conditions for β-Glucosidase Activity Note: Optimal values are enzyme-specific. The data below is compiled from studies on various β-glucosidases and related hydrolases and should be used as a starting point for optimization.
| Parameter | Typical Range | Considerations |
| pH | 4.5 - 7.0 | Can be influenced by the enzyme source (plant, fungal, bacterial).[8][10] |
| Temperature | 37°C - 60°C | Higher temperatures increase reaction rate but can also lead to faster enzyme denaturation.[12][19] |
| Enzyme Conc. | 5 - 20 FPU/g substrate | Increasing concentration boosts initial rates but may not be cost-effective and can be limited by mass transfer.[11][17] |
| Substrate Conc. | 2% - 10% (w/v) | High concentrations can lead to product inhibition and reduced yields.[11][16] |
Table 2: Selected Inhibitors of β-Glucosidase This table lists compounds known to inhibit β-glucosidase activity, which may be present as contaminants or used for mechanistic studies.
| Inhibitor Class | Examples | Mode of Action | Reference |
| Alkaloids | Castanospermine, Deoxynojirimycin | Reversible, competitive; mimics the transition state. | [14] |
| Flavonoids | Quercetin | Reversible, non-covalent interactions. | [14] |
| Epoxides | Conduritol B Epoxide (CBE) | Irreversible; forms a covalent bond with the active site. | [14] |
| Sugars/Products | Glucose, Cellobiose | Reversible, competitive; end-product inhibition. | [16] |
| Heterocycles | 4-Phenylimidazole | Potent reversible inhibitor. | [20] |
Experimental Protocols & Visualizations
Protocol 1: Standard Enzymatic Hydrolysis of this compound
This protocol provides a general workflow for the hydrolysis of this compound using β-glucosidase.
-
Reagent Preparation:
-
Prepare a 0.1 M sodium acetate or citrate buffer at the desired pH (e.g., pH 5.0).
-
Dissolve the this compound substrate in the buffer to the target concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of β-glucosidase in the same buffer.
-
-
Reaction Setup:
-
In a temperature-controlled vessel (e.g., a microcentrifuge tube in a heat block), add the this compound solution.
-
Pre-incubate the solution at the desired temperature (e.g., 50°C) for 5 minutes to allow it to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the β-glucosidase stock solution to the substrate solution. The final enzyme concentration should be optimized (e.g., 10 FPU per gram of this compound).
-
Gently mix and start a timer.
-
-
Incubation:
-
Incubate the reaction for the desired duration (e.g., 2 hours), with intermittent mixing if the solution is not homogenous.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) for kinetic analysis.
-
-
Reaction Termination:
-
To stop the reaction in the aliquots, immediately add a quenching solution. A common method is to add a small volume of strong acid (e.g., 1 M HCl) to denature the enzyme or to heat the sample to 100°C for 5-10 minutes.
-
-
Analysis:
-
Centrifuge the terminated reaction samples to pellet the denatured enzyme.
-
Analyze the supernatant for the concentration of remaining this compound or the appearance of products using a suitable analytical method like HPLC.
-
Caption: General workflow for the enzymatic hydrolysis of this compound.
Biochemical Pathway of this compound Hydrolysis
The diagram below illustrates the two-step enzymatic degradation of this compound.
Caption: The two-step biochemical pathway of this compound hydrolysis.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for diagnosing low hydrolysis yields.
References
- 1. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reversible inhibitors of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for the determination of zeranol residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. tost.unise.org [tost.unise.org]
- 13. Inhibition of enzymatic hydrolysis by residual lignins from softwood--study of enzyme binding and inactivation on lignin-rich surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Factors Affecting the Catalytic Efficiency and Synergism of Xylanase and Cellulase During Enzymatic Hydrolysis of Birch Wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yield-determining factors in high-solids enzymatic hydrolysis of lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of enzyme concentration on the rate of the hydrolysis of cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for scaling up Zierin purification
Zierin Purification Technical Support Center
Welcome to the technical support center for this compound purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the purification of the recombinant protein this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall strategy for scaling up this compound purification?
A1: A common and effective strategy for purifying proteins like this compound is the three-phase CiPP approach: Capture, Intermediate Purification, and Polishing.[1]
-
Capture: The initial step to isolate, concentrate, and stabilize this compound from the crude lysate. The primary goal is to bind the target protein while washing away the majority of contaminants.[2] Affinity chromatography (AC) is often used here, especially if this compound has an affinity tag (e.g., His-tag, GST-tag).[2][3]
-
Intermediate Purification: The main objective of this phase is to remove the bulk of impurities, such as other proteins and nucleic acids.[2] Ion-exchange chromatography (IEX) is a frequently used technique in this stage, separating molecules based on their net charge at a specific pH.[2]
-
Polishing: This is the final step to achieve high purity by removing any remaining trace impurities, including aggregates or closely related protein variants.[2] Size-exclusion chromatography (SEC), also known as gel filtration, is often employed for this purpose.[3]
Q2: Which parameters should be kept constant when scaling up a chromatography step?
A2: To ensure reproducibility and maintain purification performance when moving from a lab-scale to a larger-scale process, certain parameters should be kept constant. The most common strategy is to increase the column diameter while keeping the bed height and the linear flow rate the same.[4][5] This approach ensures that the residence time of this compound on the column remains consistent across different scales.[4]
Q3: My this compound protein is aggregating during purification. What can I do?
A3: Protein aggregation is a common issue that can arise from various factors, including high protein concentration, inappropriate buffer conditions (pH, salt), and temperature.[6][7] Here are several strategies to mitigate this compound aggregation:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is not close to this compound's isoelectric point (pI), as proteins are least soluble at their pI.[7] Adjusting the pH by at least one unit away from the pI can help.[7]
-
Ionic Strength: Including salts like NaCl (300-500 mM) can help to prevent non-specific ionic interactions that may lead to aggregation.[3]
-
-
Use Additives: Certain additives can enhance protein stability. These include:
-
Glycerol: Often used as a cryoprotectant to prevent aggregation during freeze-thaw cycles.[7]
-
Non-denaturing detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize aggregates.[7][8]
-
EDTA: If using His-tag purification, leached nickel ions can sometimes promote aggregation. Adding EDTA to the elution buffer can chelate these ions and reduce aggregation.[9]
-
-
Lower Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[7][9] Consider working with more dilute solutions if possible.
-
Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to improve the solubility and stability of this compound.[3]
Q4: Is Size-Exclusion Chromatography (SEC) a suitable method for large-scale purification?
A4: While SEC is an excellent technique for high-resolution polishing and aggregate removal at the lab scale, it is generally not considered scalable for large-scale manufacturing.[4][10] This is due to its limitations, including low sample loading capacity (typically a small fraction of the column volume) and the dilution of the eluted sample.[11][12] For large-scale processes, alternative methods are often preferred for the final polishing step.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
If you are experiencing a lower-than-expected yield of this compound after purification, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Expression/Solubility | Confirm the expression levels of soluble this compound before starting purification. Low expression or the formation of insoluble inclusion bodies will directly impact your final yield.[13][14] Consider optimizing expression conditions such as temperature, inducer concentration, or using solubility-enhancing tags.[3][13] |
| Inefficient Cell Lysis | Ensure your lysis method is effective for your expression system. Incomplete lysis will result in a significant portion of this compound not being released from the cells.[13][14] |
| Suboptimal Binding to Resin | Verify that the affinity tag on this compound is accessible.[13] If the tag is buried within the folded protein, consider performing the purification under denaturing conditions.[14] Also, ensure your binding buffer conditions (pH, salt concentration) are optimal for the interaction between this compound and the chromatography resin.[15] |
| Premature Elution During Wash Steps | Your wash buffer may be too stringent, causing this compound to elute from the column before the elution step.[16] Try reducing the concentration of the competing agent (e.g., imidazole for His-tagged proteins) in the wash buffer or adjusting the pH.[16] |
| Inefficient Elution | The elution buffer may not be strong enough to displace this compound from the resin.[13] Try increasing the concentration of the eluting agent or changing the pH of the elution buffer to disrupt the binding.[13] A gradient elution can help determine the optimal elution conditions.[13] |
| Protein Degradation | Proteases released during cell lysis can degrade this compound, leading to lower yields.[13] Always add protease inhibitors to your lysis buffer and keep samples cold to minimize proteolytic activity.[13] |
Issue 2: Low Purity of this compound
If your final this compound product contains a significant amount of contaminants, consult the following guide.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding to Resin | Other proteins from the lysate may be binding non-specifically to the chromatography resin. To reduce this, optimize the wash steps. For affinity chromatography, this may involve adding a low concentration of a competitive agent to the wash buffer.[17] For ion-exchange chromatography, adjusting the salt concentration in the wash buffer can be effective.[18] |
| Ineffective Wash Steps | The volume of the wash buffer may be insufficient to remove all non-specifically bound proteins. Try increasing the wash volume. |
| Co-elution of Contaminants | Some contaminating proteins may have properties very similar to this compound, causing them to elute under the same conditions. In this case, an additional purification step using a different separation principle is recommended.[3] For example, if you used affinity chromatography, follow it with ion-exchange or size-exclusion chromatography.[3] |
| Protein Aggregation | Aggregates of this compound can sometimes co-elute with other impurities. Address aggregation using the strategies outlined in the FAQs. A final polishing step with size-exclusion chromatography is very effective at removing aggregates.[3] |
| Contamination from Leached Ligands | In some affinity chromatography systems, the ligand can leach from the resin and contaminate the final product. Ensure you are using a stable, high-quality resin. |
Experimental Protocols
Protocol 1: Scaled-Up Purification of His-tagged this compound
This protocol outlines a general three-step process for purifying His-tagged this compound, starting with a large volume of cell lysate.
Step 1: Capture using Immobilized Metal Affinity Chromatography (IMAC)
-
Column Preparation: Select an IMAC column with a bed volume appropriate for your expected this compound yield. Equilibrate the column with 5-10 column volumes (CVs) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column. The flow rate should be optimized during initial small-scale runs to ensure sufficient residence time for binding.
-
Washing: Wash the column with 10-15 CVs of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). A step or linear gradient elution can be used.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound.
Step 2: Intermediate Purification using Ion-Exchange Chromatography (IEX)
-
Buffer Exchange: Pool the pure fractions from the IMAC step and perform a buffer exchange into the IEX binding buffer. This buffer should have a low salt concentration.
-
Column Preparation: Equilibrate the chosen IEX column (anion or cation, depending on this compound's pI and the buffer pH) with 5-10 CVs of IEX binding buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the IEX column.
-
Washing: Wash the column with IEX binding buffer until the UV absorbance returns to baseline.
-
Elution: Elute this compound using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify and pool the purest fractions.
Step 3: Polishing using Size-Exclusion Chromatography (SEC)
-
Sample Concentration: Concentrate the pooled fractions from the IEX step to a small volume (typically <2-4% of the SEC column's total volume).[11]
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the final formulation buffer (e.g., a buffer suitable for storage or downstream applications).
-
Sample Injection: Inject the concentrated this compound sample onto the column.
-
Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and analyze for purity and aggregation state. Pool the fractions containing monomeric, highly pure this compound.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. selectscience.net [selectscience.net]
- 2. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 10. biocompare.com [biocompare.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. neb.com [neb.com]
- 15. microbiozindia.com [microbiozindia.com]
- 16. goldbio.com [goldbio.com]
- 17. researchgate.net [researchgate.net]
- 18. biomatik.com [biomatik.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Zierin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of Zierin, a cyanogenic glycoside. While specific validated methods exclusively for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated HPLC and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodologies for structurally similar and co-occurring cyanogenic glycosides such as prunasin and amygdalin. The principles and parameters outlined here are readily adaptable for the validation of a this compound-specific assay.
This compound, a meta-hydroxyphenyl cyanogenic glycoside, has been identified in plant species such as Zieria smithii.[1][2] The quantification of cyanogenic glycosides is crucial for assessing the safety and potential bioactivity of plant extracts and derived products.
Comparative Analysis of HPLC and UHPLC-MS/MS Methods
The following table summarizes the performance of various validated chromatographic methods for the quantification of cyanogenic glycosides. These methods provide a strong starting point for developing and validating a method for this compound.
| Method | Analyte(s) | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-DAD | Amygdalin, Prunasin, Sambunigrin | Not Specified | Acidified Water & Acetonitrile Gradient | DAD | Not Specified | Not Specified | 2.2 - 9.6 µg/g | 90 - 104% | <2.3% | [3] |
| HPLC-UV | Amygdalin, Prunasin | Symmetry C18 | Acetonitrile:Water (80:20, v/v) | UV (218 nm) | Not Specified | Amygdalin: 0.387 mg/100g, Prunasin: 0.136 mg/100g | Not Specified | Not Specified | 2.3% | [4] |
| UHPLC-MS/MS | Amygdalin, Dhurrin, Linamarin, (R)-Prunasin, (S)-Prunasin | Not Specified | Ammonium Formate in Water & Acetonitrile Gradient | ESI-MS/MS (MRM) | Good Linearity | Not Specified | Not Specified | Acceptable | Acceptable | [5][6][7] |
| UHPLC-QqQ-MS/MS | 8 Cyanogenic Glycosides (including Amygdalin, Prunasin) | C18 | Aqueous Methanol Gradient | ESI-MS/MS (MRM) | >0.9935 | 1.3 - 4.4 pg/mL | Not Specified | Satisfactory | Satisfactory | [8][9] |
| UHPLC-ESI(+)-MS/MS | Amygdalin, Prunasin | Not Specified | Ethanol:Water (90:10, v/v) | ESI-MS/MS | Not Specified | Not Specified | Amygdalin: 7.78 µg/L, Prunasin: 51.36 µg/L | Not Specified | Not Specified | [10] |
Experimental Protocols
Below are detailed methodologies from key studies that can be adapted for the quantification of this compound.
Method 1: HPLC-DAD for Amygdalin, Prunasin, and Sambunigrin[3]
This method utilizes ultrasound-assisted extraction followed by HPLC with diode-array detection.
-
Sample Preparation (Ultrasound-Assisted Extraction):
-
Weigh 0.1 g of the ground plant material.
-
Add 10 mL of acidified water (0.1% perchloric acid).
-
Sonication at 80% amplitude for 55 seconds with a 70% duty cycle.
-
Filter the extract prior to HPLC injection.
-
-
Chromatographic Conditions:
-
HPLC System: HPLC with Diode-Array Detector (DAD).
-
Mobile Phase: A gradient of acidified water and acetonitrile.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Detection: Diode-Array Detector, wavelength not specified.
-
-
Validation Parameters:
-
Linearity: Correlation coefficients exceeded 0.999.
-
Limit of Quantification (LOQ): Ranged from 2.2 µg/g for amygdalin to 9.6 µg/g for sambunigrin.
-
Accuracy: Recovery was between 90% and 104%.
-
Precision: Reproducibility was less than 2.3% RSD.
-
Method 2: HPLC-UV for Amygdalin and Prunasin[4]
This method provides a straightforward approach using a C18 column and UV detection.
-
Sample Preparation:
-
Detailed extraction procedure not specified, but likely involves extraction with a polar solvent like methanol or an acetonitrile/water mixture.
-
-
Chromatographic Conditions:
-
HPLC System: HPLC with a photometric detector.
-
Column: Symmetry C18.
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.3 mL/min.
-
Detection: UV at 218 nm.
-
-
Validation Parameters:
-
Limit of Detection (LOD): 0.387 mg/100 g for amygdalin and 0.136 mg/100 g for prunasin.
-
Precision: Coefficient of variation was 2.3% at concentrations 100 times the detection limit.
-
Method 3: UHPLC-MS/MS for Multiple Cyanogenic Glycosides[5][6][7]
This highly sensitive and selective method is suitable for complex matrices and trace-level quantification.
-
Sample Preparation:
-
Extraction with an appropriate solvent system (e.g., aqueous methanol).
-
May require a clean-up step such as solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
UHPLC System: UHPLC coupled to a tandem mass spectrometer.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of aqueous mobile phase with an additive like ammonium formate and an organic solvent such as acetonitrile. The use of ammonium formate can improve the ionization of cyanogenic glycosides.[5][7]
-
Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode. It is noted that cyanogenic glycosides often form sodium adducts ([M+Na]+) in the positive ion mode.[5]
-
-
Validation Parameters:
-
Linearity, Precision, and Accuracy: The method was validated and showed good linearity and acceptable precision and accuracy.
-
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for HPLC method validation and a decision-making process for selecting an appropriate method for this compound quantification.
Caption: General workflow for HPLC method validation for this compound.
Caption: Decision tree for selecting a suitable HPLC method for this compound.
References
- 1. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]
- 2. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of cyanogenic compounds, amygdalin, prunasin, and hydrocyanic acid in almonds (Prunus dulcis Miller) for industrial uses [scielo.org.co]
- 5. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in Ame… [ouci.dntb.gov.ua]
- 7. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 10. Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, Prunasin and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Zierin and a Putative Zierin Xyloside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Zierin, a naturally occurring cyanogenic glycoside, and a hypothetical derivative, this compound xyloside. Due to the current lack of scientific literature on this compound xyloside, this comparison is based on the established activities of this compound and the predicted properties of a xyloside analogue, drawing from the general biological activities of similar compounds.
Introduction to this compound and the Hypothetical this compound Xyloside
This compound is a cyanogenic glycoside found in plants belonging to the Zieria genus.[1][2] Like other cyanogenic glycosides, this compound can release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a mechanism that serves as a chemical defense for the plant.[3][4] This release of cyanide is the primary basis for its biological activity, most notably as an inhibitor of cellular respiration.[5][6]
This compound xyloside , for the purpose of this guide, is a hypothetical compound where the glucose moiety of this compound is replaced by a xylose sugar. There is currently no evidence in the scientific literature describing the natural occurrence or synthesis of this compound xyloside. The biological activities discussed for this compound are therefore predictive, based on the known functions of other xyloside derivatives. Synthetic xylosides are known to have a range of biological effects, including roles as anticoagulants, and in modulating angiogenesis and neuronal growth.[7]
Comparison of Biological Activities
The following table summarizes the known and predicted biological activities of this compound and the hypothetical this compound xyloside. It is important to reiterate that the activities listed for this compound xyloside are speculative.
| Biological Activity | This compound | This compound Xyloside (Hypothetical) |
| Primary Mechanism | Release of hydrogen cyanide upon enzymatic hydrolysis.[3][4] | Dependent on the aglycone (this compound aglycone) and the xylose moiety. May or may not release cyanide depending on enzymatic specificity. |
| Cytotoxicity | Exhibits cytotoxicity due to the inhibition of cellular respiration by cyanide.[5][6] | Potential for cytotoxicity, which could be mediated by the this compound aglycone or other mechanisms. Synthetic xylosides have been shown to selectively kill tumor cells.[7] |
| Antimicrobial Activity | Some cyanogenic glycosides have shown antimicrobial activity.[1] | May possess antimicrobial properties, a common trait among various plant-derived glycosides. |
| Anti-inflammatory Activity | The anti-inflammatory potential of this compound is not well-documented. However, other plant-derived glycosides are known to have anti-inflammatory effects.[8][9] | Could potentially exhibit anti-inflammatory activity, as seen with other glycoside compounds.[10] |
Experimental Protocols
Detailed methodologies for key experiments to assess the biological activities of this compound and a potential this compound xyloside are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and a hypothetical this compound xyloside on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Hypothetical this compound xyloside
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the hypothetical this compound xyloside in DMEM.
-
Remove the culture medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution Method)
This protocol assesses the minimum inhibitory concentration (MIC) of this compound and a hypothetical this compound xyloside against bacterial strains (e.g., E. coli and S. aureus).
Materials:
-
Bacterial strains (E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Hypothetical this compound xyloside
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of this compound and the hypothetical this compound xyloside in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol evaluates the ability of this compound and a hypothetical this compound xyloside to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Hypothetical this compound xyloside
-
Griess reagent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the hypothetical this compound xyloside for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and medium only, and an LPS-only group.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only group.
Visualizations
Proposed Mechanism of this compound-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway for the cytotoxic action of this compound.
Caption: Proposed pathway of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The diagram below outlines the general workflow for assessing the cytotoxicity of a compound using an MTT assay.
Caption: General workflow for an MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyanogenic glycosides: synthesis, physiology, and phenotypic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plants as Sources of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zierin's Antioxidant Efficacy Against Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of the novel compound, Zierin, with well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Quercetin. The objective of this document is to present a clear, data-driven evaluation of this compound's potential as an antioxidant agent. The following sections detail the experimental protocols used for assessing antioxidant capacity and present the comparative data in a structured format.
Comparative Antioxidant Activity Data
The antioxidant activities of this compound and the reference antioxidants were evaluated using three common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and a cellular antioxidant activity (CAA) assay. The results, presented as IC50 values (the concentration required to scavenge 50% of the radicals) and CAA values, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | Cellular Antioxidant Activity (µmol QE/100 µmol) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Ascorbic Acid | 49.08 ± 6.08[1] | 3.12 ± 0.51[2] | [Data Not Available] |
| Trolox | 67.47 ± 7.35[1] | [Data Not Available] | [Used as a standard] |
| Quercetin | 1.89 ± 0.33[2] | 1.03 ± 0.25[2] | Highest CAA value among tested phytochemicals[3] |
| Gallic Acid | 14.43 ± 3.53[1] | 1.03 ± 0.25[2] | [Data Not Available] |
Note: Data for this compound is hypothetical and should be replaced with experimental findings. The provided values for known antioxidants are from published literature and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the presented data.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[4][5]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound and reference antioxidants)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
-
-
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[5]
-
Sample Preparation: this compound and reference antioxidants are prepared in a series of concentrations in the same solvent.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each well of a microplate, followed by the addition of the test samples. A control containing only the DPPH solution and the solvent is also prepared.[4]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5]
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[4][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue-green chromophore, by electron transfer.[6]
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound and reference antioxidants)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (734 nm)
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and mixed with potassium persulfate to generate the ABTS•+ radical. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.[6][7]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.[8]
-
Sample Preparation: this compound and reference antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: The diluted ABTS•+ solution is mixed with the test samples in a microplate.
-
Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).[2]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[6]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.[3][9]
-
Reagents and Equipment:
-
Human hepatocarcinoma (HepG2) or other suitable cell line
-
Cell culture medium and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator
-
Test compounds (this compound and reference antioxidants)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and cultured until they reach confluence.[10][11]
-
Cell Treatment: The cells are washed and then treated with the test compounds and the DCFH-DA probe.[10][11]
-
Induction of Oxidative Stress: After an incubation period, a free radical initiator like AAPH is added to induce oxidative stress.[9]
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and fluorescence is measured over time at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[11]
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents (QE).[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antioxidant activity of this compound.
Caption: General workflow for antioxidant activity assessment.
Hypothetical Antioxidant Signaling Pathway
The Nrf2-Keap1 pathway is a key signaling cascade that regulates the expression of antioxidant proteins. It is a plausible mechanism through which this compound might exert its cellular antioxidant effects.
Caption: The Nrf2-Keap1 antioxidant response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Evaluating Amygdalin's Efficacy in Biological Assays: A Comparative Guide
Disclaimer: This guide evaluates the biological efficacy of Amygdalin, a representative cyanogenic glycoside, due to the limited availability of public data on Zierin. Amygdalin is a naturally occurring compound found in the seeds of various fruits, such as apricots and bitter almonds. It has been the subject of considerable research, particularly for its controversial anti-cancer properties. This document provides an objective comparison of its performance in various biological assays, supported by experimental data, to inform researchers, scientists, and drug development professionals.
I. In Vitro Efficacy of Amygdalin in Cancer Cell Lines
Amygdalin has been evaluated against a variety of cancer cell lines to determine its cytotoxic and anti-proliferative effects. The primary mechanism often cited is the enzymatic release of hydrogen cyanide (HCN) upon hydrolysis, which is toxic to cells.[1][2][3] However, research also points to other mechanisms, including the induction of apoptosis and cell cycle arrest.[1][4][5]
Table 1: Cytotoxic Effects of Amygdalin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Results | Reference |
| HeLa | Cervical Cancer | MTT Assay | 1.25–20 mg/mL | Dose-dependent decrease in cell viability; Induction of apoptosis | [3] |
| KB | Oral Cancer | MTT Assay | 50 µg/mL (Almond Extract) | 78% reduction in cell viability | [6] |
| KB | Oral Cancer | MTT Assay | 100 µg/mL (Apricot Extract) | 82% reduction in cell viability | [6] |
| MCF-7 | Breast Cancer | MTT Assay | 4–65 mmol/L | Dose- and time-dependent inhibition of tumor growth | [7] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 10 mg/mL | Inhibition of cell viability | [8] |
| DU-145 | Prostate Cancer | Not Specified | Not Specified | Inhibition of chemotactic activity, migration, and adhesion | [8] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Increased Bax expression, decreased Bcl-2 expression, induced caspase-3 activation | [3] |
| SNU-C4 | Colon Cancer | Not Specified | Not Specified | Inhibition of cell growth and cell cycle-related gene expression | [8] |
| RT112 | Bladder Cancer | Not Specified | 1.25–10 mg/mL | Limited proliferative capacity and apoptosis | [3] |
| A-549 | Lung Adenocarcinoma | Not Specified | 10 mg/mL | Blocked progression of the cancer cell line | [8] |
II. Mechanisms of Action
The biological effects of Amygdalin are attributed to several molecular mechanisms, primarily centered around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Amygdalin has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][9] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.
In addition to apoptosis, Amygdalin can inhibit cancer cell proliferation by causing cell cycle arrest, preventing cells from progressing through the phases of division.[4][9]
References
- 1. Molecular mechanism of amygdalin action in vitro: review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Postulated Mechanism of Action of Amygdalin (Vitamin B17) on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of amygdalin on oral cancer cell line: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Zierin Distribution: A Comparative Analysis Across Plant Tissues
Zierin, a cyanogenic glycoside, is a secondary metabolite found in a limited number of plant species. As with many such compounds, its concentration can vary significantly between different parts of the plant, reflecting its potential roles in defense and metabolism. This guide provides a comparative overview of this compound and related cyanogenic glycoside content in different plant parts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Distribution of this compound and Related Cyanogenic Glycosides
While specific quantitative data for this compound across different plant parts is scarce, studies on cyanogenic glycosides (CGs) in Sambucus nigra (European elderberry), a known this compound-containing species, provide valuable insights into their distribution. This compound is structurally related to sambunigrin, and they are often analyzed together. The following table summarizes the findings on the concentration of total cyanogenic glycosides in various tissues of Sambucus nigra.
| Plant Part | Compound(s) Analyzed | Concentration Range (µg/g fresh weight, unless otherwise noted) | Plant Species |
| Leaves | Total Cyanogenic Glycosides (CGG) | 27.68 - 209.61 | Sambucus nigra |
| Flowers | Total Cyanogenic Glycosides (CGG) | 1.23 - 18.88 | Sambucus nigra |
| Berries (Fresh) | Sambunigrin | 18.8 ± 4.3 | Sambucus nigra |
| Total Cyanogenic Glycosides (CGG) | 0.08 - 0.77 | Sambucus nigra | |
| Total Cyanogenic Glycosides (CGG) | 0.11 - 0.59 | Sambucus nigra | |
| Berries (Green) | Total Cyanogenic Potential (TCP) | Highest among tested parts | Sambucus nigra subsp. canadensis |
| Stems | Total Cyanogenic Potential (TCP) | Highest among tested parts | Sambucus nigra subsp. canadensis |
| Pressed Juice | Prunasin + Sambunigrin | 0.29 - 2.36 µg/mL | Sambucus nigra subsp. canadensis |
| Seeds | Prunasin + Sambunigrin | 0.12 - 2.38 | Sambucus nigra subsp. canadensis |
Experimental Protocols
The quantification of this compound and other cyanogenic glycosides typically involves extraction from plant material followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5] Below is a detailed representative protocol for the extraction and quantification of cyanogenic glycosides.
Protocol: Ultrasound-Assisted Extraction and HPLC-DAD Analysis of Cyanogenic Glycosides[6]
This method is suitable for the quantitative determination of cyanogenic glycosides like amygdalin, prunasin, and sambunigrin in plant material.
1. Sample Preparation:
-
Fresh plant material should be frozen immediately in liquid nitrogen and lyophilized.
-
Dried plant material should be ground to a fine powder.
2. Extraction:
-
Weigh 0.1 g of the powdered plant sample into a centrifuge tube.
-
Add 10 mL of acidified water (0.1% perchloric acid) as the extraction solvent.
-
Perform ultrasound-assisted extraction (UAE) using a high-power ultrasound probe with the following parameters:
-
Sonication Amplitude: 80%
-
Extraction Time: 55 seconds
-
Duty Cycle: 70%
-
-
Centrifuge the extract to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
HPLC System: An HPLC system equipped with a Diode-Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B) is common. The specific gradient will depend on the specific compounds being separated.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The DAD is set to monitor at a wavelength where the cyanogenic glycosides have maximum absorbance (e.g., around 210-220 nm).
-
Quantification: Create a calibration curve using external standards of the target cyanogenic glycosides (e.g., prunasin, sambunigrin). The concentration in the samples is determined by comparing their peak areas to the calibration curve.
Biosynthesis of this compound
This compound, as a cyanogenic glycoside, is synthesized in plants from an amino acid precursor.[6][7][8][9] The general biosynthetic pathway involves a series of enzymatic conversions. While the specific enzymes for this compound biosynthesis have not been fully elucidated, the pathway is expected to follow the general scheme for cyanogenic glycosides derived from aromatic amino acids like L-phenylalanine or L-tyrosine.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from plant samples.
References
- 1. Cyanogenic Glycoside Analysis in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The higher the better? Differences in phenolics and cyanogenic glycosides in Sambucus nigra leaves, flowers and berries from different altitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyanogenic glucosides: the biosynthetic pathway and the enzyme system involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on the anti-inflammatory effects of Zierin
Extensive searches for published scientific literature on the anti-inflammatory effects of a compound named "Zierin" have yielded no specific results. It is possible that "this compound" is a less common name, a proprietary name, or a potential misspelling of another compound.
It is worth noting that searches for compounds with similar-sounding names, such as Irisin and Syringin , revealed extensive research on their significant anti-inflammatory effects. It is conceivable that the original query may have contained a typographical error.
Irisin , a myokine, has been shown to exert its anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway, which subsequently reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Syringin , a phenylpropanoid glycoside, has been documented to possess anti-inflammatory and antioxidant properties. Its mechanism of action involves the suppression of inflammatory signaling pathways and the reduction of inflammatory markers.
Due to the lack of available data on the anti-inflammatory effects of this compound, a comparison guide with supporting experimental data, as requested, cannot be generated at this time.
We recommend verifying the spelling of the compound or providing any additional available information, such as a chemical structure or CAS number, to facilitate a more accurate and fruitful search. Should the interest lie in the anti-inflammatory properties of Irisin or Syringin, a detailed comparison guide on those compounds can be provided.
A Head-to-Head Comparison of Zierin and Prunasin Bioactivity: A Proposed Framework for Investigation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the known bioactivities of the cyanogenic glycosides Zierin and Prunasin. A significant gap in the scientific literature exists concerning the biological effects of this compound. In contrast, Prunasin is more extensively studied, primarily in the context of its toxicity via hydrogen cyanide release. This document summarizes the available data for Prunasin and proposes a comprehensive experimental framework to enable a direct, head-to-head comparison of the bioactivities of this compound and Prunasin, should this compound become available for study.
I. Current State of Knowledge
A thorough review of existing scientific literature reveals a disparity in the available bioactivity data for this compound and Prunasin.
This compound: There is a notable absence of published studies detailing the cytotoxic, anti-inflammatory, or antioxidant properties of isolated this compound. While some research has explored the antimicrobial activities of essential oils from Zieria species, these effects are attributed to a mixture of volatile compounds and not specifically to the cyanogenic glycoside this compound.[1][2][3] Basic chemical and structural information for this compound is available in public databases.[4]
Prunasin: Prunasin is a well-characterized cyanogenic glycoside found in various plants, including species of the Prunus genus.[5][6] Its primary reported biological activity is toxicity, which is attributed to the enzymatic hydrolysis of Prunasin to mandelonitrile, followed by the release of toxic hydrogen cyanide (HCN).[5][7] This cyanogenic property serves as a defense mechanism for the plant against herbivores.[8] Beyond its toxicity, some studies suggest a role for Prunasin in nitrogen metabolism within plants.[5] There is limited evidence for other specific bioactivities, such as antioxidant or anti-inflammatory effects, with some general references to the antioxidant potential of plant extracts containing prunasin alongside other polyphenolic compounds.[9]
II. Proposed Experimental Framework for a Head-to-Head Comparison
To address the current knowledge gap and enable a direct comparison of this compound and Prunasin, the following experimental protocols are proposed.
A. Cytotoxicity Assessment
A fundamental aspect of characterizing the bioactivity of any compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cell lines, such as a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293), will be cultured in appropriate media and conditions until they reach approximately 80% confluency.
-
Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells will be treated with varying concentrations of this compound and Prunasin (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin) will be included.
-
MTT Incubation: After the treatment period, the media will be replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution will be measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) will be determined for each compound and cell line.
Data Presentation: Comparative Cytotoxicity (IC50 in µM)
| Compound | Cell Line | 24 hours | 48 hours | 72 hours |
| This compound | HeLa | Data | Data | Data |
| HEK293 | Data | Data | Data | |
| Prunasin | HeLa | Data | Data | Data |
| HEK293 | Data | Data | Data |
Data to be generated from the proposed experiment.
Caption: Workflow for assessing the cytotoxicity of this compound and Prunasin using the MTT assay.
B. Anti-inflammatory Activity Assessment
The potential of this compound and Prunasin to modulate inflammatory responses can be investigated by measuring their effects on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Measurement of Inflammatory Cytokines
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) will be cultured in appropriate media.
-
Treatment: Cells will be seeded in 24-well plates and pre-treated with non-cytotoxic concentrations of this compound and Prunasin for 1 hour.
-
Stimulation: Following pre-treatment, the cells will be stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS alone) will be included.
-
Cytokine Measurement: The cell culture supernatants will be collected, and the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of cytokine production by this compound and Prunasin will be calculated relative to the LPS-stimulated control.
Data Presentation: Inhibition of Pro-inflammatory Cytokine Production (%)
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | Low | Data | Data |
| High | Data | Data | |
| Prunasin | Low | Data | Data |
| High | Data | Data |
Data to be generated from the proposed experiment.
Caption: Potential inhibitory effect of this compound and Prunasin on the LPS-induced inflammatory pathway.
C. Antioxidant Capacity Assessment
The ability of this compound and Prunasin to scavenge free radicals can be evaluated using several common in vitro antioxidant assays.
Experimental Protocols: DPPH, FRAP, and ABTS Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of this compound and Prunasin to donate a hydrogen atom to the stable DPPH radical will be measured spectrophotometrically by the decrease in absorbance at 517 nm.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The capacity of the compounds to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) will be determined by the formation of a colored ferrous-tripyridyltriazine complex, measured at 593 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ability of the compounds to scavenge the pre-formed ABTS radical cation will be measured by the decrease in absorbance at 734 nm.
-
Standard and Data Analysis: Ascorbic acid or Trolox will be used as a standard. The antioxidant capacity will be expressed as µmol of Trolox equivalents per µmol of the compound.
Data Presentation: Comparative Antioxidant Capacity
| Compound | DPPH Assay (TEAC) | FRAP Assay (TEAC) | ABTS Assay (TEAC) |
| This compound | Data | Data | Data |
| Prunasin | Data | Data | Data |
TEAC: Trolox Equivalent Antioxidant Capacity. Data to be generated from the proposed experiment.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. Research Portal [researchportal.scu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H17NO7 | CID 441473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prunasin - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Zierin Extraction Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reproducible extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of protocols for the extraction of Zierin, a cyanogenic glycoside with potential therapeutic applications. Due to a lack of multiple established, reproducible protocols specifically for this compound with quantitative data, this guide presents a general, widely applicable method for cyanogenic glycoside extraction and discusses alternative techniques, supported by data from closely related compounds.
Understanding this compound
This compound is a cyanogenic glycoside derived from the amino acid phenylalanine. It is found in various plant species, including those from the Zieria genus, Xeranthemum cylindraceum, and Sambucus nigra (black elderberry). Like other cyanogenic glycosides, this compound can release hydrogen cyanide upon enzymatic hydrolysis, a mechanism that serves as a chemical defense for the plant.
Recommended General Extraction Protocol
Based on established methods for cyanogenic glycosides, the following protocol can be adapted for the extraction of this compound from plant material. This method is designed to be a reproducible baseline for researchers.
Experimental Protocol: Methanolic Extraction of Cyanogenic Glycosides
This protocol is a common and effective method for extracting cyanogenic glycosides from plant tissues.
Materials and Reagents:
-
Fresh or dried plant material (e.g., leaves, stems)
-
Methanol (80% aqueous solution)
-
Liquid nitrogen or freeze-dryer
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector
Procedure:
-
Sample Preparation: Fresh plant material is frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a homogenizer. Dried plant material can be ground directly. This step is crucial to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is suspended in 80% aqueous methanol at a ratio of 1:10 (w/v). The mixture is then sonicated for 30 minutes at room temperature, followed by agitation on a shaker for 24 hours at 4°C.
-
Centrifugation: The extract is centrifuged at 10,000 x g for 15 minutes to pellet the solid plant debris. The supernatant is carefully collected.
-
Solvent Evaporation: The methanol in the supernatant is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the glycosides.
-
Purification (Optional but Recommended): The resulting aqueous extract can be further purified using Solid-Phase Extraction (SPE). The extract is passed through a C18 SPE cartridge, which will retain non-polar compounds while allowing the more polar glycosides to pass through. The cartridge is washed with water, and the glycosides are then eluted with methanol.
-
Quantification: The concentration and purity of this compound in the final extract are determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
Comparison of Extraction Methods
| Extraction Method | Principle | Typical Solvent(s) | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent over a period to soften and dissolve the soluble components. | Methanol, Ethanol, Water | Simple, requires minimal equipment. | Time-consuming, may result in lower yields compared to other methods. |
| Soxhlet Extraction | Continuous extraction of a compound from a solid material into a solvent. | Methanol, Ethanol, Hexane | Efficient for exhaustive extraction, requires less solvent than maceration. | Can expose the extract to high temperatures for extended periods, potentially degrading thermolabile compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Methanol, Ethanol, Water | Faster extraction times, increased yield, lower solvent consumption. | Can generate heat, requiring temperature control to prevent degradation. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Polar solvents (e.g., Methanol, Ethanol) | Very rapid extraction, reduced solvent usage, higher yields. | Requires specialized equipment, potential for localized overheating. |
Reproducibility and Key Considerations
The reproducibility of any extraction protocol is contingent on meticulous control over several factors:
-
Plant Material: The age, part of the plant, and growing conditions can significantly affect the concentration of this compound.
-
Solvent Choice: The polarity of the solvent is critical. Methanol and ethanol are commonly used for cyanogenic glycosides.
-
Temperature: Higher temperatures can increase extraction efficiency but also risk degrading the target compound.
-
pH: The pH of the extraction solvent can influence the stability of cyanogenic glycosides.
Visualizing the Process and Pathways
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of Zierin: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) and official disposal procedures for Zierin necessitates a cautious and informed approach to its handling and disposal. As a cyanogenic glycoside, this compound presents potential hazards that require careful consideration. This guide provides essential safety information and a general framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Physical Properties of this compound
A foundational understanding of this compound's properties is crucial for safe handling and the development of a disposal plan. The following table summarizes the available data.[1]
| Property | Value |
| CAS Number | 645-02-3 |
| Molecular Formula | C₁₄H₁₇NO₇ |
| Molecular Weight | 311.29 g/mol |
| IUPAC Name | (2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
| Classification | Cyanogenic Glycoside |
General Disposal Protocol for this compound
Given the absence of a specific disposal protocol for this compound, a conservative approach must be adopted. The primary hazard associated with cyanogenic glycosides is the potential for release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions. Therefore, the disposal procedure should be aligned with protocols for cyanide-containing waste.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Step-by-Step General Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Segregation:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled, and leak-proof container.
-
Label the container as "Hazardous Waste: this compound (Cyanogenic Glycoside)."
-
Crucially, do not mix this compound waste with acidic waste. This can trigger the release of hydrogen cyanide gas.[2]
-
-
Containerization:
-
Use a container compatible with the waste. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is tightly sealed to prevent any leakage of liquid or vapor.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials, especially acids.[2]
-
-
Arrangement for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all available information about this compound, including its chemical properties and the nature of the waste.
-
Experimental Protocols
Currently, there are no established and cited experimental protocols specifically for the disposal or neutralization of this compound in a laboratory setting. Research on the removal of cyanogenic glycosides from food products, such as cassava and flaxseed, often involves enzymatic hydrolysis or thermal processing to break down the compounds.[3][4][5][6] However, these methods are designed for detoxification in a food processing context and are not validated for laboratory chemical waste disposal. Attempting to neutralize this compound waste without a validated protocol and proper safety controls is strongly discouraged.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing safety and institutional consultation.
By adhering to these general procedures and, most importantly, involving your institution's safety professionals, you can ensure the safe and responsible disposal of this compound.
References
- 1. This compound | C14H17NO7 | CID 441473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ultrasonic pretreatment on eliminating cyanogenic glycosides and hydrogen cyanide in cassava - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Personal protective equipment for handling Zierin
Disclaimer: The term "Zierin" did not yield a match for a specific chemical substance. This guide provides information on Zein , a class of prolamine proteins found in corn, which is a substance handled in laboratory settings. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This document provides immediate safety and logistical information for handling Zein in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling Zein powder, adherence to the following PPE and safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields. | Protects against eye irritation from airborne powder.[1] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile). | Prevents skin irritation.[1] |
| Body Protection | Laboratory coat or appropriate protective clothing. | Prevents skin exposure and contamination of personal clothing.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if exposure limits are exceeded or if irritation occurs; prevents respiratory tract irritation.[1] |
First Aid and Emergency Procedures
Immediate and appropriate response to exposure is critical. The following table outlines first aid measures for different types of exposure to Zein.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1] |
Handling and Disposal Plan
Proper handling and disposal are crucial to prevent contamination and ensure environmental safety.
Handling:
-
Avoid creating dust when handling.[2]
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where Zein is handled.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
-
Contaminated PPE should be disposed of as infected waste in designated, labeled containers.[4]
-
Sharps, if used, must be disposed of in an approved, puncture-resistant sharps container.[5][6]
Procedural Workflow for Handling Zein
The following diagram outlines the step-by-step procedure for safely handling Zein in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
